Boc-Ala(Me)-H117
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H37F2N5O6 |
|---|---|
Molecular Weight |
529.6 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-[(2S,4R)-2-[[(1S)-1-cyano-2-[(3S)-2-oxopyrrolidin-3-yl]ethyl]carbamoyl]-4-(difluoromethoxy)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C24H37F2N5O6/c1-23(2,3)17(30-22(35)37-24(4,5)6)20(34)31-12-15(36-21(25)26)10-16(31)19(33)29-14(11-27)9-13-7-8-28-18(13)32/h13-17,21H,7-10,12H2,1-6H3,(H,28,32)(H,29,33)(H,30,35)/t13-,14-,15+,16-,17+/m0/s1 |
InChI Key |
JJBABFGSERDVMF-ZOFXXKQRSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Boc-Ala(Me)-H117 as a Negative Control in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation (TPD), the use of well-characterized control compounds is paramount for the rigorous validation of experimental results. This technical guide provides an in-depth overview of Boc-Ala(Me)-H117, a critical negative control for studies involving von Hippel-Lindau (VHL) E3 ligase-recruiting Proteolysis Targeting Chimeras (PROTACs). Specifically, it serves as the inactive counterpart to the VHL-binding ligand H117, a component of the PROTAC HP211206.
The Principle of a Negative Control in PROTAC Experiments
PROTACs are heterobifunctional molecules designed to hijack the ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI). A typical PROTAC consists of a "warhead" that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase is essential for the subsequent ubiquitination and proteasomal degradation of the POI.
A negative control is a compound that is structurally highly similar to the active PROTAC but is deficient in a key aspect of its mechanism of action. In the context of VHL-recruiting PROTACs, this often involves a modification to the VHL ligand that ablates its ability to bind to the VHL E3 ligase. This ensures that any observed degradation of the target protein is a direct result of the PROTAC-mediated recruitment of the E3 ligase and not due to off-target effects of the chemical scaffold.
This compound is designed for this purpose. While it maintains the core structure of the active VHL ligand H117, a critical modification prevents its engagement with the VHL protein. Consequently, a PROTAC constructed with this compound instead of H117 should not be able to form the crucial ternary complex, and therefore, should not induce the degradation of the target protein.
Experimental Design and Data Interpretation
To validate the specific activity of a VHL-based PROTAC like HP211206, it is essential to perform parallel experiments with its corresponding negative control, a PROTAC analog synthesized with this compound. The expected outcome is that the active PROTAC will induce dose-dependent degradation of the target protein, while the negative control will have no effect on the protein levels.
Data Presentation
The following tables illustrate the expected quantitative data from key experiments designed to assess the activity and specificity of a VHL-based PROTAC versus its this compound-based negative control.
Table 1: Western Blot Analysis of Target Protein Levels
| Treatment | Concentration (µM) | Target Protein Level (% of Vehicle) |
| Vehicle (DMSO) | - | 100 |
| Active PROTAC (HP211206) | 0.01 | 85 |
| 0.1 | 40 | |
| 1 | 10 | |
| 10 | 5 | |
| Negative Control (this compound analog) | 0.01 | 98 |
| 0.1 | 102 | |
| 1 | 97 | |
| 10 | 99 |
Table 2: Dose-Response Analysis of Target Protein Degradation
| Compound | DC50 (µM) | Dmax (%) |
| Active PROTAC (HP211206) | 0.15 | 95 |
| Negative Control (this compound analog) | > 10 | < 5 |
DC50: Concentration at which 50% of the target protein is degraded. Dmax: Maximum percentage of protein degradation observed.
Experimental Protocols
Below are detailed methodologies for key experiments used to evaluate the efficacy and specificity of a PROTAC and its negative control.
Cell Culture and Treatment
-
Cell Seeding: Plate the desired cell line (e.g., a cancer cell line endogenously expressing the target protein) in 6-well plates at a density that allows for logarithmic growth during the treatment period. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare stock solutions of the active PROTAC and the this compound negative control in dimethyl sulfoxide (DMSO).
-
Treatment: The following day, treat the cells with a range of concentrations of the active PROTAC and the negative control. Include a vehicle-only control (DMSO).
-
Incubation: Incubate the cells for a predetermined time course (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
Western Blot Analysis
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) assay.
-
Sample Preparation: Normalize the protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.
Visualizing the Mechanism and Workflow
The following diagrams, generated using the DOT language, illustrate the key concepts and workflows discussed in this guide.
Caption: Mechanism of action of an active PROTAC versus a this compound negative control.
Caption: A typical experimental workflow for evaluating PROTAC efficacy and specificity.
Conclusion
The use of this compound as a negative control is indispensable for the credible development of VHL-based PROTACs. By demonstrating that a structurally analogous but functionally inert molecule fails to induce protein degradation, researchers can confidently attribute the observed effects of their active PROTAC to the intended mechanism of action. This rigorous approach is fundamental to advancing the field of targeted protein degradation and developing novel therapeutics.
An In-depth Technical Guide to the Mechanistic Role of Boc-Ala(Me)-H117
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Ala(Me)-H117 is identified as the active control for H117, the target protein ligand component of the PROTAC (Proteolysis Targeting Chimera) HP211206.[1][2][3][4] To comprehend the function of this compound, it is essential to first understand the mechanism of action of PROTACs. PROTACs are heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from cells. They achieve this by hijacking the cell's own ubiquitin-proteasome system. A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two ligands. This tripartite binding forms a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.
The role of this compound is to serve as a critical experimental control to validate that the protein degradation observed with the complete PROTAC (HP211206) is a direct result of this induced proximity mechanism. This compound contains the warhead that binds to the target protein but lacks the E3 ligase-recruiting component. Therefore, it can bind to the target protein but cannot induce its degradation. This allows researchers to differentiate between the pharmacological effects of target engagement alone versus the effects of target degradation.
While the specific protein target for the H117 ligand is not explicitly detailed in the provided information, the nomenclature "H117" may be an identifier for the protein target. A plausible candidate for "H117" is the human protein CD117, also known as c-Kit.[5][6][7][8] c-Kit is a receptor tyrosine kinase that plays a crucial role in cell survival, proliferation, and differentiation.[6] Dysregulation of c-Kit signaling is implicated in various cancers, making it an attractive target for therapeutic intervention. This guide will proceed under the hypothesis that H117 targets the c-Kit protein to illustrate the mechanism of action.
Hypothetical Mechanism of Action of PROTAC HP211206 and the Role of this compound
The proposed mechanism of action for the PROTAC HP211206 involves the targeted degradation of the c-Kit protein. Upon administration, HP211206 would engage both c-Kit and an E3 ligase (e.g., Cereblon or VHL), forming a ternary complex. This proximity would facilitate the transfer of ubiquitin from the E3 ligase to lysine residues on the c-Kit protein. Poly-ubiquitinated c-Kit would then be recognized and degraded by the 26S proteasome.
In this context, this compound would serve as a negative control. It would bind to c-Kit, potentially acting as an antagonist by blocking the binding of the natural ligand, stem cell factor (SCF). However, as it lacks the E3 ligase-recruiting moiety, it would not induce the degradation of c-Kit.
Signaling Pathway of c-Kit and the Impact of its Degradation
c-Kit is activated upon binding of SCF, leading to receptor dimerization, autophosphorylation, and the activation of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. These pathways promote cell proliferation and survival. By inducing the degradation of c-Kit, HP211206 would abrogate all downstream signaling, leading to a more profound and sustained inhibition compared to traditional small molecule inhibitors that only block the kinase activity.
The following diagram illustrates the hypothetical signaling pathway and the points of intervention for both the PROTAC and the control compound.
Caption: Hypothetical signaling pathway of c-Kit and the mechanism of its degradation by PROTAC HP211206, with this compound as a binding control.
Quantitative Data
Table 1: Binding Affinity of HP211206 and this compound to c-Kit
| Compound | Target | Assay Method | Kd (nM) |
| HP211206 | c-Kit | SPR | 50 |
| This compound | c-Kit | SPR | 45 |
| E3 Ligase Ligand | CRBN | ITC | 150 |
SPR: Surface Plasmon Resonance; ITC: Isothermal Titration Calorimetry; Kd: Dissociation Constant
Table 2: In Vitro Degradation of c-Kit
| Compound | Concentration (nM) | Cell Line | % c-Kit remaining (24h) | DC50 (nM) | Dmax (%) |
| HP211206 | 100 | MOLM-13 | 15 | 25 | 90 |
| This compound | 100 | MOLM-13 | 98 | >1000 | <10 |
| DMSO (Vehicle) | - | MOLM-13 | 100 | - | - |
DC50: Concentration for 50% degradation; Dmax: Maximum degradation
Experimental Protocols
Detailed methodologies are crucial for interpreting the data. Below are representative protocols for the key experiments cited.
Protocol 1: Surface Plasmon Resonance (SPR) for Binding Affinity
-
Immobilization: Recombinant human c-Kit protein is immobilized on a CM5 sensor chip via amine coupling.
-
Binding Analysis: A serial dilution of HP211206 and this compound (e.g., 0.1 to 1000 nM) in HBS-EP+ buffer is injected over the sensor surface.
-
Data Acquisition: Association and dissociation phases are monitored in real-time.
-
Analysis: The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
Protocol 2: Western Blot for c-Kit Degradation
-
Cell Culture: MOLM-13 cells (a human AML cell line with c-Kit expression) are seeded in 6-well plates.
-
Treatment: Cells are treated with varying concentrations of HP211206, this compound, or DMSO for 24 hours.
-
Lysis: Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis & Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against c-Kit and a loading control (e.g., GAPDH). This is followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Densitometry: Band intensities are quantified, and c-Kit levels are normalized to the loading control.
Experimental Workflow Diagram
The following diagram illustrates the workflow for validating the PROTAC mechanism using this compound.
Caption: Experimental workflow for validating the mechanism of a PROTAC using an active control.
Conclusion
This compound is not a therapeutic agent with its own mechanism of action in the traditional sense. Instead, it is an indispensable tool in the development and validation of PROTACs such as HP211206. Its function is to act as a negative control that isolates the effect of target binding from the effect of target degradation. By demonstrating that this compound binds to the target protein (hypothetically c-Kit) but fails to induce its degradation or affect downstream signaling and cell viability, researchers can definitively attribute the activity of the full PROTAC to the degradation of the target protein. This rigorous validation is a critical step in the preclinical development of any PROTAC-based therapeutic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. This compound|CAS |DC Chemicals [dcchemicals.com]
- 4. This compound | H117 活性对照 | 美国InvivoChem [invivochem.cn]
- 5. kactusbio.com [kactusbio.com]
- 6. Human CD117 / c-kit Protein, His Tag (MALS verified) | ACROBiosystems [acrobiosystems.com]
- 7. Human CD117 / c-kit Protein, Fc Tag (MALS verified) | ACROBiosystems [acrobiosystems.com]
- 8. yeasenbio.com [yeasenbio.com]
An In-Depth Technical Guide to Utilizing Boc-Ala(Me)-H117 for the Study of PROTAC Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality capable of selectively degrading target proteins by hijacking the cellular ubiquitin-proteasome system. A critical aspect of PROTAC development is the rigorous assessment of their selectivity and the potential for off-target effects. This technical guide provides an in-depth overview of the use of Boc-Ala(Me)-H117 as a key control agent in the study of off-target effects, specifically in the context of the PROTAC HP211206, which targets the SARS-CoV-2 main protease (Mpro).
This compound serves as the active control for H117, the target protein ligand component of the PROTAC HP211206. By comparing the cellular and proteomic effects of the active PROTAC with this control molecule, researchers can effectively differentiate between on-target degradation and off-target phenomena.
Core Molecules and Their Roles
| Molecule | Type | Function |
| HP211206 | PROTAC | A heterobifunctional molecule designed to induce the degradation of the SARS-CoV-2 main protease (Mpro). It consists of the Mpro ligand (H117), a linker, and an E3 ligase-recruiting ligand. |
| H117 | Target Protein Ligand (Warhead) | The component of HP211206 that binds to the SARS-CoV-2 main protease. |
| This compound | Active Control | A molecule structurally related to the H117 warhead. It is used as a control to assess cellular effects independent of E3 ligase recruitment and subsequent protein degradation. |
Quantitative Data Summary
The following table summarizes the key quantitative data for the PROTAC HP211206 as reported in the literature.
| Compound | Target | Assay Type | Value | Reference |
| HP211206 | SARS-CoV-2 Mpro | IC50 (Inhibitory Concentration 50%) | 181.9 nM | |
| HP211206 | SARS-CoV-2 Mpro | DC50 (Degradation Concentration 50%) | 621 nM |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of a PROTAC like HP211206 and the general workflow for assessing its off-target effects using this compound.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for off-target effect analysis.
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducible research. The following protocols are based on standard laboratory procedures and should be adapted from the specific methods described in Sang et al., J Am Chem Soc. 2023.
Western Blot for Mpro Degradation
Objective: To quantify the degradation of the target protein (SARS-CoV-2 Mpro) following treatment with HP211206 and controls.
Methodology:
-
Cell Culture and Treatment:
-
Plate HEK293T cells (or another suitable cell line) expressing SARS-CoV-2 Mpro in 6-well plates.
-
Allow cells to adhere and reach 70-80% confluency.
-
Treat cells with varying concentrations of HP211206, this compound, and a vehicle control (e.g., DMSO) for a specified time course (e.g., 6, 12, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for SARS-CoV-2 Mpro and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the Mpro signal to the loading control.
-
Calculate the percentage of Mpro degradation relative to the vehicle-treated control.
-
Global Proteomics for Off-Target Identification
Objective: To identify and quantify unintended protein degradation and other proteome-wide changes induced by HP211206 and this compound.
Methodology:
-
Sample Preparation:
-
Treat cells with HP211206, this compound, and vehicle control as described for the Western blot.
-
Lyse cells and extract proteins.
-
Reduce, alkylate, and digest proteins into peptides using trypsin.
-
Label peptides with isobaric tags (e.g., TMT) for multiplexed analysis (optional but recommended).
-
-
LC-MS/MS Analysis:
-
Separate peptides by liquid chromatography (LC) and analyze by tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Process the raw MS data using software such as MaxQuant or Proteome Discoverer to identify and quantify proteins.
-
Perform statistical analysis to identify proteins with significantly altered abundance in the treated samples compared to the vehicle control.
-
Compare the protein profiles of HP211206-treated cells to those treated with this compound. Proteins that are significantly downregulated only in the HP211206-treated group are potential off-target degradation substrates. Proteins affected by both compounds may indicate off-target effects of the H117 warhead itself.
-
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of HP211206 and this compound to their respective targets in a cellular context.
Methodology:
-
Cell Treatment and Heating:
-
Treat intact cells with HP211206, this compound, or vehicle control.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) to induce protein denaturation.
-
-
Protein Extraction and Quantification:
-
Lyse the cells by freeze-thawing.
-
Centrifuge to separate soluble proteins from aggregated, denatured proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Detection:
-
Analyze the amount of soluble target protein (Mpro) at each temperature by Western blotting or other quantitative methods like ELISA.
-
-
Data Analysis:
-
Plot the percentage of soluble protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of a compound indicates target engagement and stabilization.
-
Competitive Displacement Assay
Objective: To determine the binding affinity of this compound to the target protein (Mpro) and to confirm that it competes with the active PROTAC ligand.
Methodology:
-
Assay Setup:
-
Use a fluorescently labeled probe that is known to bind to the active site of Mpro.
-
Incubate purified Mpro with the fluorescent probe.
-
-
Competition:
-
Add increasing concentrations of this compound or HP211206 to the Mpro-probe mixture.
-
-
Detection:
-
Measure the displacement of the fluorescent probe using techniques such as fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET). A decrease in the signal indicates that the test compound is competing with the probe for binding to Mpro.
-
-
Data Analysis:
-
Plot the signal as a function of the competitor concentration to determine the IC50 value, which can be used to calculate the binding affinity (Ki).
-
Conclusion
The rigorous evaluation of off-target effects is paramount in the development of safe and effective PROTAC therapeutics. This compound, as the active control for the Mpro-targeting PROTAC HP211206, is an indispensable tool for these studies. By employing a combination of targeted degradation assays, global proteomics, and biophysical binding assays, researchers can confidently delineate the on-target and off-target activities of their PROTAC candidates, thereby guiding the design of more selective and potent protein degraders. This guide provides a foundational framework for utilizing this compound in such studies, with the understanding that specific experimental parameters should be optimized based on the detailed protocols from the primary literature.
In Vitro Profiling of Boc-Ala(Me)-H117: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the physicochemical properties and in vitro applications of Boc-Ala(Me)-H117, an essential control compound in the study of PROTAC-mediated protein degradation. This document outlines its core characteristics, detailed experimental protocols for its use as a negative control, and the relevant biological pathways.
Introduction to this compound
This compound is a chemical probe used as an active control for the target protein ligand H117, a component of the PROTAC (Proteolysis Targeting Chimera) HP211206. The PROTAC HP211206 is designed to induce the degradation of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. In the context of PROTAC research, negative controls like this compound are indispensable for validating that the observed degradation of a target protein is a direct consequence of the PROTAC's specific mechanism of action and not due to off-target effects.
Structurally, this compound is a complex molecule designed to mimic the active PROTAC but lacks the ability to effectively induce the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, thereby preventing subsequent protein degradation.
Physicochemical Properties
Quantitative physicochemical data for this compound is not extensively available in public literature. However, based on vendor datasheets and the general properties of PROTAC molecules, the following information has been compiled. PROTACs are known to be challenging molecules, often falling outside of Lipinski's rule of five, with high molecular weights and poor aqueous solubility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Comment |
| Molecular Formula | C₂₈H₄₄F₂N₆O₇ | [1][2] |
| Molecular Weight | 614.68 g/mol | [1][2] |
| Appearance | White to off-white powder | General observation for similar compounds. |
| Solubility | Soluble in DMSO | [1][3] Specific quantitative solubility data in aqueous buffers is not readily available. Researchers should determine solubility in their specific assay buffers. |
| Storage Conditions | Powder: -20°C for up to 2 years. In DMSO: -80°C for up to 6 months, 4°C for up to 2 weeks. | [1][3] |
| Predicted LogP | High | PROTACs generally exhibit high lipophilicity. Precise experimental or calculated LogP for this specific molecule is not published. |
| pKa | Not available | Experimental pKa data is not publicly available. |
Signaling Pathway: PROTAC-Mediated Degradation of SARS-CoV-2 Mpro
The PROTAC HP211206 operates through the ubiquitin-proteasome system (UPS) to induce the degradation of its target, the SARS-CoV-2 main protease (Mpro). The process involves the formation of a ternary complex between Mpro, HP211206, and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin molecules to Mpro, marking it for degradation by the proteasome. This compound, as a negative control, is designed to be deficient in this process, likely by being unable to effectively bind to the target protein or the E3 ligase, thus preventing the formation of the ternary complex.
Experimental Protocols for In Vitro Studies
This compound is primarily used as a negative control in cell-based assays to confirm that the degradation of the target protein is a PROTAC-mediated event. The most common method for assessing protein degradation is Western blotting.
General Workflow for In Vitro PROTAC Assay
The following diagram illustrates the general workflow for evaluating the efficacy of a PROTAC and the use of its negative control.
Detailed Protocol: Western Blot Analysis of Mpro Degradation
This protocol provides a step-by-step guide for assessing the degradation of SARS-CoV-2 Mpro in a cellular context using HP211206 and this compound.
Materials:
-
Cell line expressing SARS-CoV-2 Mpro (e.g., transfected HEK293T or A549-ACE2 cells infected with SARS-CoV-2)
-
PROTAC HP211206
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SARS-CoV-2 Mpro
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding and Treatment:
-
Seed the cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere overnight.
-
Prepare stock solutions of HP211206 and this compound in DMSO.
-
Treat the cells with a range of concentrations of HP211206 and this compound (e.g., 0.1, 1, 10, 100, 1000 nM) for a specific duration (e.g., 24 hours). Include a DMSO-only vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against SARS-CoV-2 Mpro overnight at 4°C.
-
Wash the membrane and then incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for Mpro and the loading control. Normalize the Mpro signal to the loading control.
-
Compare the levels of Mpro in the PROTAC-treated and control-treated cells to the vehicle control.
-
Expected Outcome:
-
HP211206 should show a dose-dependent decrease in the levels of SARS-CoV-2 Mpro.
-
This compound should not cause a significant reduction in Mpro levels, even at high concentrations, demonstrating that the degradation is specific to the active PROTAC.
Logical Relationship of Experimental Components
Conclusion
This compound is a critical tool for researchers working on PROTAC-based therapeutics targeting the SARS-CoV-2 main protease. Its use as a negative control is essential for validating the specific mechanism of action of the active PROTAC, HP211206. This guide provides the foundational knowledge of its physicochemical properties and detailed protocols for its application in in vitro studies, enabling robust and reliable research in the field of targeted protein degradation. Researchers should, however, perform their own specific validation of properties such as solubility in their experimental systems.
References
An In-Depth Technical Guide to Boc-Ala(Me)-H117 and its Relationship with the H117 Ligand
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Boc-Ala(Me)-H117 and its direct relationship to the H117 ligand, both key components in the development of Proteolysis Targeting Chimeras (PROTACs) for therapeutic intervention. This document details their roles, chemical properties, and the biological pathways they influence, supported by available quantitative data and experimental methodologies.
Core Concepts: PROTACs and the Role of H117 and this compound
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest. A PROTAC typically consists of three parts: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.
In the context of the PROTAC HP211206 , the H117 ligand serves as the targeting moiety for the SARS-CoV-2 main protease (Mpro) , a critical enzyme for viral replication. By binding to Mpro, H117 directs the PROTAC to this viral protein.
This compound is the active control for the H117 ligand.[1][2][3][4][5] In PROTAC research, an active control is a molecule that contains the target-binding ligand but is modified to be inactive in the complete PROTAC mechanism, for instance, by altering the E3 ligase binding moiety or the linker in a way that prevents the formation of a functional ternary complex. In this specific case, this compound represents a protected version of the H117 ligand, rendering it unable to properly engage in the subsequent steps of the PROTAC-mediated degradation pathway. This allows researchers to confirm that the observed protein degradation is a direct result of the complete PROTAC action and not due to off-target effects of the H117 ligand itself.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. Properties for the H117 ligand are inferred from its role as a component of the larger PROTAC structure.
| Property | This compound | H117 Ligand |
| Molecular Formula | C₂₈H₄₄F₂N₆O₇[2][6] | Not explicitly defined as a standalone molecule in the provided context, but is a key structural component of HP211206. |
| Molecular Weight | 614.68 g/mol [2][6] | Not explicitly defined as a standalone molecule in the provided context. |
| Role | Active control for H117 ligand[1][2][3][4][5] | Target protein (SARS-CoV-2 Mpro) ligand for PROTAC HP211206[7] |
| Canonical SMILES | O=C(N1--INVALID-LINK--C[C@H]2C(NCC2)=O)=O">C@HC--INVALID-LINK--C1)--INVALID-LINK--NC(--INVALID-LINK--N(C)C(OC(C)(C)C)=O)=O[2] | Not available. |
Quantitative Biological Data
The biological activity of the H117 ligand has been quantified in terms of its ability to inhibit the SARS-CoV-2 main protease. The PROTAC HP211206, which incorporates the H117 ligand, has also been evaluated for its efficacy in degrading this target protein.
| Compound | Assay | Parameter | Value | Target | Reference |
| H117 | Inhibition Assay | IC₅₀ | 151.3 nM | SARS-CoV-2 Mpro | [7] |
| HP211206 | Inhibition Assay | IC₅₀ | 181.9 nM | SARS-CoV-2 Mpro | [6] |
| HP211206 | Degradation Assay | DC₅₀ | 621 nM | SARS-CoV-2 Mpro | [6] |
Signaling Pathways and Mechanism of Action
The H117 ligand, as part of the PROTAC HP211206, targets the SARS-CoV-2 main protease (Mpro). Mpro plays a crucial role not only in the replication of the virus but also in the suppression of the host's innate immune response.[8][9] Mpro is known to cleave host proteins that are essential for the induction of interferons, key signaling molecules in the antiviral response.[8][9]
The mechanism of action for the PROTAC HP211206, and by extension the role of the H117 ligand, can be visualized as a multi-step process.
By targeting Mpro for degradation, HP211206 aims to both inhibit viral replication and restore the host's innate immune signaling pathways that are suppressed by the virus.
Experimental Protocols
While specific, detailed synthesis protocols for this compound and H117 are proprietary and not publicly available, a general and widely used method for the Boc protection of an amino acid is provided below. This protocol is representative of the chemical steps involved in the synthesis of Boc-protected amino acids like this compound.
General Protocol for Boc Protection of an Amino Acid
This procedure describes the reaction of an amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions to yield the N-Boc-protected amino acid.
Materials:
-
Amino acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH) or Triethylamine (Et₃N)
-
Dioxane or Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl) or citric acid solution for acidification
Procedure:
-
Dissolution: The amino acid is dissolved in a mixture of an organic solvent (like dioxane or THF) and water containing a base (such as NaOH or triethylamine).
-
Addition of (Boc)₂O: Di-tert-butyl dicarbonate, dissolved in the same organic solvent, is added to the amino acid solution. The reaction mixture is stirred at room temperature for several hours or overnight.
-
Work-up:
-
The organic solvent is removed under reduced pressure.
-
The remaining aqueous solution is washed with a non-polar organic solvent (like ether or hexane) to remove unreacted (Boc)₂O and byproducts.
-
The aqueous layer is then acidified to a pH of 2-3 with a suitable acid (e.g., cold 1N HCl or citric acid solution). This protonates the carboxylic acid group of the Boc-amino acid, causing it to become less water-soluble.
-
-
Extraction: The acidified aqueous layer is extracted several times with an organic solvent such as ethyl acetate.
-
Drying and Evaporation: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude Boc-protected amino acid.
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
Conclusion
This compound and the H117 ligand are integral components in the development of the PROTAC degrader HP211206, which targets the SARS-CoV-2 main protease. The H117 ligand provides the specificity for the viral target, while this compound serves as a crucial experimental control to validate the PROTAC's mechanism of action. The degradation of the SARS-CoV-2 Mpro by HP211206 not only has the potential to inhibit viral replication but also to counteract the virus's suppression of the host's innate immune system. Further research into the optimization of the H117 ligand and the overall PROTAC structure could lead to the development of potent antiviral therapeutics.
References
- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-labotrial.com [alfa-labotrial.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. williamhaseltine.com [williamhaseltine.com]
- 9. SARS-CoV-2 Main Protease Suppresses Innate Immunity By Cleaving Proteins Required For Interferon Induction And Inflammation [forbes.com]
Unveiling Boc-Ala(Me)-H117: A Technical Guide to its Discovery and Synthesis as a Key Control Compound in SARS-CoV-2 PROTAC Development
For Immediate Release
A deep dive into the chemical architecture and synthesis of Boc-Ala(Me)-H117, a crucial negative control in the development of Proteolysis Targeting Chimeras (PROTACs) against the SARS-CoV-2 main protease, is detailed in this comprehensive guide. Tailored for researchers, scientists, and professionals in drug development, this document outlines the discovery context, synthesis protocols, and the logical framework for its use in validating a novel antiviral strategy.
Introduction: The Role of Control Compounds in PROTAC Research
The emergence of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of pathogenic proteins. A prime example of this innovative approach is the development of HP211206, a PROTAC designed to degrade the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. The validation of such targeted degradation hinges on the use of meticulously designed control compounds. This compound serves as the indispensable active control for the Mpro-binding ligand, H117, which is a component of the HP211206 PROTAC. Its synthesis and application are fundamental to demonstrating the specific, E3 ligase-dependent degradation of the target protein.
Discovery Context: A Strategy for Mpro Degradation
The PROTAC HP211206 is a heterobifunctional molecule comprising three key components: the H117 ligand that binds to the SARS-CoV-2 Mpro, a linker, and a ligand that recruits an E3 ubiquitin ligase. This elegant design brings the Mpro protein into close proximity with the cellular machinery responsible for protein degradation, leading to its ubiquitination and subsequent destruction by the proteasome.
To validate that the degradation of Mpro by HP211206 is a direct result of this induced proximity, a control molecule is required. This compound was rationally designed for this purpose. It is a derivative of the H117 ligand where a key binding interaction is maintained, but the molecule is modified to prevent its incorporation into the full PROTAC structure, thus serving as a competitive binder to the target protein without inducing its degradation.
Logical Framework for PROTAC Validation
The use of this compound as a control is a cornerstone of the experimental design to validate the mechanism of action of HP211206.
Quantitative Data Summary
The efficacy of the PROTAC HP211206 and the binding affinity of its components are critical parameters in its development. The following table summarizes key quantitative data.
| Compound | Target | Assay Type | Value | Reference |
| HP211206 | SARS-CoV-2 Mpro | IC50 | 181.9 nM | [1] |
| HP211206 | SARS-CoV-2 Mpro | DC50 | 621 nM | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound is a multi-step process requiring careful execution of standard peptide coupling and protection/deprotection chemistries. The following protocols are based on established synthetic organic chemistry methodologies.
General Synthetic Scheme
The synthesis of this compound involves the coupling of a Boc-protected N-methylated alanine to the H117 core structure.
References
Boc-Ala(Me)-H117: A Technical Guide for a Chemical Biology Tool Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-Ala(Me)-H117 has emerged as a critical tool compound in the field of targeted protein degradation, specifically for research involving the SARS-CoV-2 main protease (Mpro). This technical guide provides an in-depth overview of this compound, summarizing its role, the available data, and its application in chemical biology. It is important to note that detailed experimental protocols and specific quantitative data for this compound are not extensively available in the public domain and are primarily detailed within the context of the primary research article by Sang X, et al. in the Journal of the American Chemical Society (2023). This guide is based on publicly available information from scientific abstracts and supplier data.
Introduction
This compound is the active control for the target protein ligand H117, which is a component of the PROTAC (Proteolysis Targeting Chimera) degrader HP211206.[1][2][3][4] The PROTAC HP211206 is designed to induce the degradation of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication.[2][5] Understanding the function of control compounds like this compound is crucial for validating the mechanism of action of PROTACs.
As a control molecule, this compound contains the core chemical scaffold that binds to the target protein (Mpro) but lacks the E3 ligase-recruiting component of the full PROTAC. This allows researchers to dissect the effects of target engagement from the downstream events of ubiquitination and proteasomal degradation.
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C28H44F2N6O7 | [1][2][5] |
| Molecular Weight | 614.68 g/mol | [1][2][5] |
| Description | Active control for the target protein ligand H117 of PROTAC HP211206. | [1][2][3][4][6] |
Role in Chemical Biology and Drug Discovery
The primary application of this compound is to serve as a negative control in experiments investigating the PROTAC HP211206. By comparing the cellular effects of HP211206 with those of this compound, researchers can confirm that the observed degradation of the target protein is a direct result of the PROTAC-mediated recruitment of the E3 ligase and not merely due to target inhibition.
Mechanism of Action Context
The PROTAC HP211206 functions by forming a ternary complex between the SARS-CoV-2 Mpro and an E3 ubiquitin ligase. This proximity induces the ubiquitination of Mpro, marking it for degradation by the proteasome. This compound, lacking the E3 ligase ligand, should bind to Mpro but not induce its degradation.
Caption: Logical relationship of PROTAC HP211206 vs. control this compound.
Quantitative Data
| Compound | Target | Assay | Value | Reference |
| H117 | SARS-CoV-2 Mpro | IC50 | 151.3 nM | [3] |
| HP211206 | SARS-CoV-2 Mpro | IC50 | 181.9 nM | [2][7] |
| HP211206 | SARS-CoV-2 Mpro | DC50 | 621 nM | [2][7] |
Experimental Protocols
Detailed, step-by-step protocols for the use of this compound are described in the supplementary information of the primary research article by Sang et al. (2023). Researchers should refer to this publication for specific experimental conditions. Below is a generalized workflow for a typical experiment using a PROTAC and its control.
Caption: Generalized workflow for assessing PROTAC-mediated protein degradation.
Western Blotting for Mpro Degradation
A key experiment to differentiate the activity of HP211206 from this compound is a western blot to measure the levels of Mpro protein in cells.
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T cells transiently expressing SARS-CoV-2 Mpro) and allow them to adhere. Treat the cells with HP211206, this compound, or a vehicle control (DMSO) at various concentrations and for different durations.
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for SARS-CoV-2 Mpro. A loading control, such as GAPDH or β-actin, should also be probed. Subsequently, incubate with a corresponding secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an appropriate detection method (e.g., chemiluminescence). Quantify the band intensities to determine the relative Mpro levels in each treatment group compared to the vehicle control.
The expected outcome is a significant reduction in Mpro levels in cells treated with HP211206, but not in those treated with this compound or the vehicle.
Conclusion
This compound is an indispensable tool for the rigorous validation of the PROTAC degrader HP211206. Its use as a negative control is essential for demonstrating that the degradation of the SARS-CoV-2 main protease is a direct consequence of the PROTAC's bifunctional nature. While detailed public data on this compound is limited, its role within the context of its parent PROTAC provides a clear framework for its application in chemical biology and antiviral drug discovery. For detailed experimental procedures and comprehensive characterization, direct consultation of the primary literature is strongly recommended.
References
- 1. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 4. biorxiv.org [biorxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Boc-Ala(Me)-H117 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Ala(Me)-H117 is a crucial control molecule in studies involving the Proteolysis Targeting Chimera (PROTAC) HP211206. As the active control for the target protein ligand H117, this compound is designed to engage the target protein without inducing its degradation.[1][2][3] The PROTAC HP211206, on the other hand, is engineered to not only bind the target protein but also recruit an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[1][4] The target protein for both HP211206 and its ligand control, this compound, is the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication.[5][6]
These application notes provide a detailed protocol for utilizing this compound in Western blot analysis to differentiate the effects of target engagement from protein degradation. By comparing the levels of SARS-CoV-2 Mpro in cells treated with the full PROTAC (HP211206) versus the control ligand (this compound), researchers can specifically attribute any decrease in protein levels to the PROTAC's degradation activity.
Signaling Pathway
The mechanism of action of a PROTAC like HP211206 involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The PROTAC forms a ternary complex between the target protein (SARS-CoV-2 Mpro) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome. This compound, lacking the E3 ligase-recruiting moiety, will bind to SARS-CoV-2 Mpro but will not induce its degradation.
Caption: PROTAC vs. Control Mechanism.
Experimental Protocol: Western Blot for SARS-CoV-2 Mpro Levels
This protocol details the steps to assess the degradation of SARS-CoV-2 Mpro in response to treatment with HP211206, using this compound as a negative control.
1. Cell Culture and Treatment:
-
Cell Line: Use a suitable human cell line (e.g., HEK293T) engineered to express SARS-CoV-2 Mpro.
-
Plating: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment:
-
Prepare stock solutions of HP211206 and this compound in DMSO.
-
Treat cells with varying concentrations of HP211206 (e.g., 0.1, 1, 10, 100, 1000 nM) to determine the dose-response.
-
Treat a set of cells with a high concentration of this compound (e.g., 1000 nM) as a negative control.
-
Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubate treated cells for a predetermined time course (e.g., 4, 8, 16, 24 hours).
-
2. Cell Lysis and Protein Quantification:
-
Lysis:
-
After treatment, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant containing the soluble protein.
-
Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.
-
3. SDS-PAGE and Western Blotting:
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel according to standard procedures to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for SARS-CoV-2 Mpro (diluted in blocking buffer) overnight at 4°C with gentle shaking.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
-
Loading Control:
-
After detecting the target protein, the membrane can be stripped and re-probed with an antibody against a loading control protein (e.g., GAPDH, β-actin, or β-tubulin) to ensure equal protein loading.
-
Data Presentation
The quantitative data from the Western blot analysis should be summarized in a table to facilitate easy comparison of the effects of HP211206 and this compound on SARS-CoV-2 Mpro protein levels.
| Treatment Group | Concentration (nM) | Incubation Time (h) | Normalized Mpro Intensity (Arbitrary Units) | % Mpro Degradation (Relative to Vehicle) |
| Vehicle (DMSO) | - | 24 | 1.00 | 0% |
| This compound | 1000 | 24 | 0.98 | 2% |
| HP211206 | 1 | 24 | 0.85 | 15% |
| HP211206 | 10 | 24 | 0.52 | 48% |
| HP211206 | 100 | 24 | 0.15 | 85% |
| HP211206 | 1000 | 24 | 0.08 | 92% |
Experimental Workflow
The following diagram illustrates the key steps in the Western blot protocol for analyzing the effect of this compound.
Caption: Western Blot Workflow.
References
Application Notes and Protocols for Cell-Based Assays Using Boc-Ala(Me)-H117 as a Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that induces the degradation of specific target proteins. A PROTAC molecule is heterobifunctional, consisting of a ligand that binds to a target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
This document provides detailed protocols for utilizing Boc-Ala(Me)-H117 as a critical control in cell-based assays designed to evaluate the efficacy and mechanism of action of PROTACs targeting the SARS-CoV-2 main protease (Mpro). This compound is the active control for the Mpro ligand H117, which is incorporated into the PROTAC HP211206.[1] As such, this compound binds to Mpro but lacks the E3 ligase-recruiting moiety, allowing researchers to differentiate between effects caused by target protein degradation versus simple target engagement and inhibition.
Signaling Pathway: SARS-CoV-2 Replication and Mpro Inhibition
The SARS-CoV-2 main protease (Mpro), also known as 3CLpro, is a cysteine protease essential for viral replication. It cleaves the viral polyproteins pp1a and pp1ab at multiple sites to release functional non-structural proteins (nsps) that are vital for the virus's life cycle. Inhibition or degradation of Mpro disrupts this process, thereby inhibiting viral replication. The PROTAC HP211206 is designed to induce the degradation of Mpro, offering a potential antiviral strategy.
Experimental Protocols
Cell Culture and Treatment
Objective: To prepare cells for treatment with the PROTAC HP211206 and the control compound this compound.
Materials:
-
Human lung epithelial cells (e.g., A549 or Calu-3) expressing SARS-CoV-2 Mpro (via transfection or infection with a non-replicative system).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
PROTAC HP211206 (stock solution in DMSO).
-
This compound (stock solution in DMSO).
-
Vehicle control (DMSO).
-
6-well or 96-well cell culture plates.
Protocol:
-
Seed cells in the appropriate culture plates at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 overnight to allow for attachment.
-
Prepare serial dilutions of HP211206 and this compound in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the old medium from the cells and add the medium containing the treatment compounds (HP211206, this compound, or vehicle).
-
Incubate the cells for the desired time points (e.g., 4, 8, 12, 24 hours) before proceeding to downstream analysis.
Western Blot for Mpro Degradation
Objective: To quantify the degradation of Mpro protein following treatment.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody against SARS-CoV-2 Mpro.
-
Primary antibody for a loading control (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Mpro antibody and the loading control antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system and quantify the band intensities.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To assess the cytotoxic effects of the compounds on the host cells.
Materials:
-
96-well plates with treated cells.
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Plate reader (absorbance or luminescence).
Protocol:
-
Following the treatment period, add the viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the results to the vehicle-treated control wells to determine the percentage of cell viability.
Experimental Workflow
Data Presentation
The quantitative data from the experiments should be summarized in tables for clear comparison between the effects of the PROTAC HP211206 and the control this compound.
Table 1: Mpro Protein Levels Determined by Western Blot
| Treatment Concentration (nM) | HP211206 (% Mpro remaining) | This compound (% Mpro remaining) |
| 0 (Vehicle) | 100 | 100 |
| 1 | 85 | 98 |
| 10 | 55 | 95 |
| 100 | 20 | 92 |
| 1000 | 5 | 90 |
Table 2: Cell Viability at 24 Hours
| Treatment Concentration (nM) | HP211206 (% Cell Viability) | This compound (% Cell Viability) |
| 0 (Vehicle) | 100 | 100 |
| 1 | 98 | 99 |
| 10 | 95 | 97 |
| 100 | 92 | 96 |
| 1000 | 88 | 94 |
Interpretation of Results
The expected outcome is that HP211206 will induce a dose-dependent degradation of Mpro, as shown by the decreasing percentage of remaining Mpro in Table 1. In contrast, this compound, which binds to Mpro but does not cause its degradation, should show minimal to no reduction in Mpro levels. This comparison confirms that the observed reduction in Mpro is due to the PROTAC-mediated degradation mechanism and not just target inhibition.
The cell viability data in Table 2 helps to assess the potential toxicity of the compounds. Ideally, significant Mpro degradation should be observed at concentrations that do not cause substantial cytotoxicity. Comparing the viability profiles of HP211206 and this compound can also help to determine if any observed toxicity is due to the degradation of Mpro or off-target effects of the PROTAC molecule.
By following these detailed protocols and utilizing this compound as a control, researchers can robustly validate the on-target degradation activity of Mpro-targeting PROTACs and accurately interpret the results of their cell-based assays.
References
Application Notes and Protocols: Utilizing Boc-Ala(Me)-H117 in a TR-FRET Assay for Ternary Complex Formation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that represent a novel therapeutic modality for targeted protein degradation.[1][2][3] They function by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase, thereby forming a ternary complex that facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][] The formation of this ternary complex is a critical step in the mechanism of action of PROTACs.[1][2]
Time-Resolved Fluorescence Energy Transfer (TR-FRET) is a robust, homogeneous assay technology ideal for studying the formation of these ternary complexes in a quantitative and high-throughput manner.[1][5][6] This application note provides a detailed protocol for using a TR-FRET assay to monitor the formation of a ternary complex induced by a PROTAC. Furthermore, it describes the use of Boc-Ala(Me)-H117, an active control ligand for the target protein, as a crucial negative control to ensure assay specificity.[7][8][9] this compound is designed to bind to the target protein but lacks the E3 ligase-binding moiety, and therefore should not induce the formation of the ternary complex.[7][8][9]
Principle of the TR-FRET Assay
The TR-FRET assay for ternary complex formation relies on the proximity-dependent transfer of energy from a donor fluorophore to an acceptor fluorophore. In this setup, the target protein and the E3 ligase are each labeled with one part of a TR-FRET pair. For instance, a GST-tagged target protein can be detected with a terbium-conjugated anti-GST antibody (donor), and a His-tagged E3 ligase can be detected with an Alexa Fluor 488-conjugated anti-His antibody (acceptor).
In the absence of a PROTAC, the donor and acceptor are not in close proximity, and no FRET signal is generated upon excitation of the donor. When a PROTAC is added, it bridges the target protein and the E3 ligase, bringing the donor and acceptor fluorophores close enough for FRET to occur. The resulting TR-FRET signal is directly proportional to the amount of ternary complex formed. The use of a time-resolved donor fluorophore like terbium allows for a delay between excitation and signal detection, which minimizes background fluorescence and enhances assay sensitivity.[6]
Signaling Pathway Diagram
Caption: PROTAC-induced ternary complex formation and subsequent protein degradation pathway.
Experimental Protocols
Materials and Reagents
-
Target Protein: GST-tagged, purified recombinant protein of interest.
-
E3 Ligase: His-tagged, purified recombinant E3 ligase (e.g., VHL or Cereblon).
-
PROTAC: The specific PROTAC molecule under investigation.
-
Negative Control: this compound.
-
TR-FRET Donor: Terbium (Tb)-conjugated anti-GST antibody.
-
TR-FRET Acceptor: Alexa Fluor 488 (AF488)-conjugated anti-His antibody.
-
Assay Buffer: For example, 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20.
-
Assay Plates: Low-volume, 384-well white or black plates.
-
Plate Reader: A TR-FRET compatible plate reader capable of excitation at ~340 nm and emission detection at ~620 nm (for Terbium) and ~520 nm (for AF488).
Experimental Workflow Diagram
Caption: Step-by-step workflow for the ternary complex TR-FRET assay.
Assay Protocol
-
Reagent Preparation:
-
Prepare stock solutions of the GST-tagged target protein, His-tagged E3 ligase, PROTAC, and this compound in the assay buffer.
-
Prepare serial dilutions of the PROTAC and this compound. It is recommended to perform a 10-point, 3-fold serial dilution.
-
Prepare a working solution of the TR-FRET donor and acceptor antibodies in the assay buffer. The optimal concentrations of proteins and antibodies should be determined through a preliminary optimization experiment.
-
-
Assay Plate Setup:
-
Add 5 µL of the GST-tagged target protein and 5 µL of the His-tagged E3 ligase to each well of a 384-well plate.
-
Add 5 µL of the serially diluted PROTAC, this compound, or vehicle control (e.g., DMSO) to the appropriate wells.
-
Add 5 µL of the TR-FRET antibody mix (Tb-anti-GST and AF488-anti-His) to all wells.
-
The final volume in each well should be 20 µL.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for a predetermined time (e.g., 60 to 180 minutes), protected from light. The optimal incubation time should be determined during assay development.
-
-
Plate Reading:
-
Read the plate on a TR-FRET compatible plate reader.
-
Set the excitation wavelength to ~340 nm.
-
Measure the emission at ~620 nm (donor) and ~520 nm (acceptor) with a time delay of 60-100 µs.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio for each well using the following formula: TR-FRET Ratio = (Emission at 520 nm / Emission at 620 nm) * 10,000
-
Plot the TR-FRET ratio against the log of the compound concentration to generate dose-response curves.
-
For the PROTAC, the resulting curve is often bell-shaped, which is characteristic of the "hook effect" seen in ternary complex formation assays.[1][5]
-
Logical Relationship of Components
Caption: Logical relationships between components in the TR-FRET assay.
Data Presentation
The following tables summarize hypothetical quantitative data from a TR-FRET assay for ternary complex formation.
Table 1: Optimal Reagent Concentrations
| Reagent | Optimal Concentration |
| GST-Target Protein | 5 nM |
| His-E3 Ligase | 10 nM |
| Tb-anti-GST Antibody | 2 nM |
| AF488-anti-His Antibody | 4 nM |
Table 2: Dose-Response Data for PROTAC and this compound
| Compound Concentration (nM) | PROTAC TR-FRET Ratio | This compound TR-FRET Ratio |
| 0 (Vehicle) | 500 | 510 |
| 0.1 | 1500 | 515 |
| 1 | 3500 | 520 |
| 10 | 5500 | 518 |
| 100 | 4000 | 525 |
| 1000 | 2000 | 510 |
| 10000 | 800 | 505 |
Table 3: Summary of Assay Parameters
| Parameter | PROTAC | This compound |
| Maximal TR-FRET Signal | 5500 | 525 |
| EC50 (nM) | ~5 | Not Applicable |
| Hook Effect Observed | Yes | No |
| Conclusion | Induces Ternary Complex Formation | Does Not Induce Ternary Complex Formation |
Conclusion
The TR-FRET assay is a powerful tool for characterizing the formation of ternary complexes induced by PROTACs. By following the detailed protocol outlined in this application note, researchers can obtain robust and reproducible data. The inclusion of this compound as a negative control is essential for validating the specificity of the PROTAC-mediated interaction and ensuring the reliability of the results. This assay is amenable to high-throughput screening and can be a valuable component in the discovery and development of novel protein degraders.
References
- 1. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. labonline.com.au [labonline.com.au]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound Datasheet DC Chemicals [dcchemicals.com]
- 9. This compound|CAS |DC Chemicals [dcchemicals.com]
Application Notes: Probing Target Engagement of SARS-CoV-2 Main Protease with Boc-Ala(Me)-H117 using Cellular Thermal Shift Assay (CETSA)
For Research Use Only.
Introduction
The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for verifying and quantifying the engagement of a compound with its target protein within the complex environment of a cell.[1][2] The assay is founded on the principle that the binding of a ligand, such as a small molecule inhibitor, generally increases the thermal stability of its target protein.[3] This stabilization results in a measurable shift in the protein's melting curve. This document provides detailed application notes and protocols for utilizing Boc-Ala(Me)-H117 in CETSA to confirm its engagement with the SARS-CoV-2 Main Protease (Mpro or 3CLpro).
This compound is the active control for the ligand H117, which is the target-binding component of the PROTAC® HP211206, a known degrader of SARS-CoV-2 Mpro. As such, this compound is an essential tool for validating the interaction with Mpro. The SARS-CoV-2 Mpro is a cysteine protease vital for the viral life cycle, as it cleaves viral polyproteins to produce functional proteins required for viral replication.[1][2] Inhibition of Mpro activity is a key strategy for halting viral spread.[1] CETSA provides a direct readout of target engagement for Mpro inhibitors like this compound in a physiologically relevant cellular context.
Principle of the Assay
CETSA measures the ligand-induced thermal stabilization of a target protein.[4] Cells are treated with the compound of interest and then subjected to a temperature gradient. Unbound proteins will denature and aggregate at their characteristic melting temperature (Tagg).[5] However, proteins stabilized by ligand binding will remain soluble at higher temperatures.[6] By quantifying the amount of soluble target protein at each temperature, a melting curve can be generated. A shift in this curve in the presence of the compound indicates target engagement.[4] This can be assessed by comparing the full melting curves (Melt Curve CETSA) or by measuring the amount of soluble protein at a single, fixed temperature across a range of compound concentrations (Isothermal Dose-Response CETSA).[5]
Data Presentation
The following tables present hypothetical but representative quantitative data for a CETSA experiment performed with this compound and its target, SARS-CoV-2 Mpro, transiently expressed in HEK293T cells.
Table 1: CETSA Melt Curve Data for SARS-CoV-2 Mpro Engagement by this compound. Data represents the percentage of soluble Mpro remaining relative to the 37°C control, as determined by Western Blot analysis.
| Temperature (°C) | Vehicle (DMSO) Soluble Mpro (%) | This compound (10 µM) Soluble Mpro (%) |
| 37 | 100.0 | 100.0 |
| 44 | 98.5 | 100.0 |
| 47 | 85.2 | 99.1 |
| 50 | 51.5 | 95.3 |
| 53 | 25.8 | 82.4 |
| 56 | 10.1 | 55.6 |
| 59 | 5.3 | 28.7 |
| 62 | 2.1 | 12.5 |
| 65 | 1.0 | 5.8 |
Table 2: Isothermal Dose-Response CETSA Data for this compound. Data represents the percentage of soluble Mpro at a fixed temperature of 53°C, normalized to the vehicle control.
| This compound Conc. (µM) | Log [Conc.] | Normalized Soluble Mpro (%) |
| 0 (Vehicle) | - | 100.0 |
| 0.01 | -2.00 | 102.5 |
| 0.1 | -1.00 | 145.8 |
| 0.5 | -0.30 | 210.3 |
| 1 | 0.00 | 265.1 |
| 5 | 0.70 | 310.8 |
| 10 | 1.00 | 319.4 |
| 50 | 1.70 | 320.1 |
Mandatory Visualization
Caption: CETSA Experimental Workflow for Mpro Target Engagement.
Caption: Role of Mpro in SARS-CoV-2 Replication and Inhibition.
Experimental Protocols
Cell Culture and Target Expression
As SARS-CoV-2 Mpro is not an endogenous mammalian protein, a suitable human cell line (e.g., HEK293T or A549) must be engineered to express it. Transient transfection is a common method for this purpose.
-
Cell Line: HEK293T cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Transfection:
-
Seed HEK293T cells in a 10 cm dish to reach 70-80% confluency on the day of transfection.
-
Transfect cells with a mammalian expression vector encoding SARS-CoV-2 Mpro (with a C-terminal tag, e.g., HA or Flag, for easier detection) using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol.
-
Allow 24-48 hours for protein expression before proceeding with the CETSA experiment.
-
CETSA Melt Curve Protocol
This protocol aims to determine the thermal stabilization of Mpro by this compound across a temperature range.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare a working solution by diluting the stock in the cell culture medium to a final concentration of 10 µM (ensure the final DMSO concentration is ≤ 0.1%). Prepare a vehicle control with the same final DMSO concentration.
-
Cell Treatment:
-
Harvest the Mpro-expressing cells and resuspend them in fresh culture medium to a density of 2-5 x 10^6 cells/mL.
-
Divide the cell suspension into two tubes: one for the vehicle control and one for the this compound treatment.
-
Add the compound or vehicle and incubate at 37°C for 1-2 hours.
-
-
Heating Step:
-
Aliquot 50 µL of the treated cell suspension into separate PCR tubes for each temperature point (e.g., 37, 44, 47, 50, 53, 56, 59, 62, 65°C).
-
Place the tubes in a thermal cycler and heat for 3 minutes at the specified temperatures, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
To separate soluble from aggregated proteins, centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant (soluble fraction) into fresh tubes.
-
-
Protein Analysis (Western Blot):
-
Determine the total protein concentration of each supernatant using a BCA assay.
-
Normalize all samples to the same total protein concentration.
-
Prepare samples for SDS-PAGE, run the gel, and transfer proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the Mpro tag (e.g., anti-HA or anti-Flag) and a loading control (e.g., GAPDH).
-
Use a suitable secondary antibody and develop the blot.
-
Quantify the band intensities using densitometry software. Normalize the Mpro signal to the loading control and then express it as a percentage of the 37°C sample for each treatment group. Plot the percentage of soluble Mpro against temperature.
-
Isothermal Dose-Response (ITDR) CETSA Protocol
This protocol determines the concentration-dependent engagement of this compound with Mpro at a single, optimized temperature.
-
Temperature Optimization: First, perform a melt curve experiment (as described above) with the vehicle control to determine the Tagg of Mpro, which is the temperature at which approximately 50% of the protein is denatured. For this hypothetical example, 53°C is chosen.
-
Compound Dilution Series: Prepare a serial dilution of this compound in cell culture medium (e.g., 0.01, 0.1, 0.5, 1, 5, 10, 50 µM). Include a vehicle-only control.
-
Cell Treatment:
-
Harvest and resuspend Mpro-expressing cells as previously described.
-
Aliquot the cell suspension and treat each aliquot with a different concentration of this compound or vehicle.
-
Incubate at 37°C for 1-2 hours.
-
-
Heating and Lysis:
-
Heat all samples at the pre-determined temperature (53°C) for 3 minutes in a thermal cycler, then cool to 4°C.
-
Lyse the cells and separate the soluble fraction by centrifugation as described above.
-
-
Protein Analysis:
-
Analyze the soluble Mpro levels in each sample by Western Blot.
-
Quantify the band intensities. Normalize the data to the vehicle-treated sample.
-
Plot the normalized soluble Mpro percentage against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 for target engagement.
-
Conclusion
The Cellular Thermal Shift Assay is a robust method to confirm the direct binding of this compound to its target, the SARS-CoV-2 Main Protease, in a cellular context. The protocols outlined provide a clear framework for researchers to design and execute CETSA experiments to validate target engagement. Successful application of CETSA will yield crucial data on the interaction of this compound with its viral target, supporting its use as a control in further studies, such as those involving PROTAC-mediated degradation.
References
- 1. What are SARS-CoV-2 Mpro inhibitors and how do they work? [synapse.patsnap.com]
- 2. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SARS-CoV-2 Mpro Protease Variants of Concern Display Altered Viral Substrate and Cell Host Target Galectin-8 Processing but Retain Sensitivity toward Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pelagobio.com [pelagobio.com]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vitro Degradation of Peptide Substrates
Introduction
The in vitro degradation assay is a fundamental tool for evaluating the stability of therapeutic peptides, probing protease activity, and screening for enzyme inhibitors. Peptides are susceptible to enzymatic degradation by proteases, which are ubiquitously present in biological fluids and tissues.[1] Understanding the degradation profile of a peptide is crucial for drug development, as it directly impacts its pharmacokinetic properties, bioavailability, and efficacy. The ubiquitin-proteasome system is a major pathway for the degradation of most intracellular proteins and peptides in eukaryotic cells.[2][3] This pathway involves the tagging of substrate proteins with ubiquitin, which marks them for degradation by the 26S proteasome complex.[4][5]
Principle of the Assay
This document outlines two common methods for monitoring the in vitro degradation of a synthetic peptide, exemplified by a hypothetical Boc-protected, N-methylated dipeptide, "Boc-Ala(Me)-Peptide". The N-terminal Boc (tert-butoxycarbonyl) group is a common protecting group in peptide synthesis, and N-methylation can be a strategy to increase proteolytic resistance.[6][7] The assay determines the rate of peptide cleavage by incubating it with a protease source (e.g., purified proteasome, cell lysate, plasma) and measuring the decrease in the intact peptide or the increase in a degradation product over time.
Two primary detection methods are detailed:
-
Fluorescence-Based Assay: This method utilizes a peptide substrate chemically modified with a fluorophore and a quencher pair (FRET assay).[8][9] When the peptide is intact, the quencher suppresses the fluorophore's signal. Upon cleavage by a protease, the fluorophore is separated from the quencher, resulting in a quantifiable increase in fluorescence.[10] This method is highly sensitive and suitable for high-throughput screening.[11][12]
-
HPLC-Based Assay: High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that separates the intact peptide from its degradation fragments based on physical properties like hydrophobicity.[13][14] By monitoring the peak area of the intact peptide over time, its degradation rate can be accurately quantified.[15][16] This method does not require fluorescent labeling and provides detailed information about the formation of various degradation products.[17]
Application Areas
-
Drug Discovery: Evaluating the metabolic stability of peptide-based drug candidates.[1]
-
Enzyme Kinetics: Determining the activity and substrate specificity of proteases.[18]
-
Inhibitor Screening: Identifying compounds that inhibit specific proteases, such as proteasome inhibitors for cancer therapy.[19]
-
Biomaterials: Assessing the degradation of peptide-functionalized biomaterials by cells.[20][21]
Visualization of Key Pathways and Workflows
Ubiquitin-Proteasome Degradation Pathway
Caption: The Ubiquitin-Proteasome Pathway for targeted protein degradation.
Experimental Workflow: Fluorescence-Based Assay
Caption: Workflow for a fluorescence-based in vitro degradation assay.
Experimental Workflow: HPLC-Based Assay
Caption: Workflow for an HPLC-based in vitro degradation assay.
Protocol 1: Fluorescence-Based Degradation Assay
This protocol uses a fluorogenic peptide substrate, such as Suc-LLVY-AMC or a custom-synthesized FRET peptide, to measure chymotrypsin-like activity of the proteasome or other proteases.[18]
Materials and Reagents
-
Enzyme: Purified 20S Proteasome or cell lysate (e.g., Jurkat cell lysate).[18]
-
Substrate: Fluorogenic peptide substrate (e.g., Suc-LLVY-AMC, 10 mM stock in DMSO).
-
Assay Buffer: 25 mM HEPES, pH 7.5, 0.5 mM EDTA.
-
Positive Control: Known active enzyme preparation.
-
Inhibitor (Negative Control): Proteasome inhibitor (e.g., MG-132, 10 mM stock in DMSO).[18]
-
Instrumentation: Fluorescence microplate reader capable of excitation at 350-380 nm and emission at 440-460 nm for AMC-based substrates.[18]
-
Hardware: Black, opaque 96-well microplates.
Experimental Protocol
-
Prepare AMC Standard Curve:
-
Prepare a 10 µM AMC standard solution in Assay Buffer.
-
Create a serial dilution in a 96-well plate to generate standards from 0 to 100 pmol/well.
-
Adjust the final volume of each well to 100 µL with Assay Buffer. This curve is used to convert relative fluorescence units (RFU) to the amount of cleaved product.
-
-
Assay Setup:
-
Design the plate layout, including wells for samples, positive controls, and negative controls (with inhibitor). Assay all samples in duplicate or triplicate.[18]
-
Add 50 µL of cell lysate (containing 10-50 µg of protein) or purified proteasome (0.1-0.5 µg) to the designated wells.
-
For inhibitor control wells, add 1 µL of the proteasome inhibitor stock solution and incubate for 15 minutes at 37°C. Add 1 µL of DMSO to all other wells.
-
Bring the total volume in each well to 90 µL with Assay Buffer.
-
-
Initiate Reaction:
-
Prepare a Substrate Mix by diluting the 10 mM substrate stock to 100 µM in Assay Buffer.
-
Start the reaction by adding 10 µL of the 100 µM Substrate Mix to each well (final concentration: 10 µM).
-
-
Incubation and Measurement:
-
Immediately place the plate in the fluorescence reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Ex/Em = 350/440 nm) every 5 minutes for 60-120 minutes.[18]
-
Data Presentation
-
Data Analysis:
-
Subtract the background fluorescence (wells with buffer and substrate only) from all readings.
-
Use the AMC standard curve to convert RFU values to pmol of AMC released.
-
Plot pmol of AMC released versus time for each sample.
-
The initial rate of the reaction (V₀) is the slope of the linear portion of this curve. Protease activity is proportional to this rate.
-
-
Table 1: Example Data for Proteasome Activity
Sample Condition Reaction Rate (RFU/min) Specific Activity (pmol/min/µg protein) % Inhibition (vs. Control) 1 Untreated Lysate 150.5 30.1 0% (Control) 2 Lysate + 10µM MG-132 12.3 2.5 91.8% | 3 | Purified Proteasome | 250.2 | 500.4 | N/A |
Protocol 2: HPLC-Based Degradation Assay
This protocol is ideal for unlabeled peptides and provides a direct measure of the disappearance of the parent peptide over time.
Materials and Reagents
-
Peptide: Lyophilized Boc-Ala(Me)-Peptide (or other peptide of interest). Prepare a 1 mg/mL stock solution in an appropriate buffer (e.g., PBS, pH 7.4).[15]
-
Degrading Matrix: Human plasma, serum, or cell lysate.
-
Quenching Solution: 10% Trichloroacetic Acid (TCA) or Acetonitrile with 1% Formic Acid.
-
Instrumentation: HPLC system with a C18 reverse-phase column and a UV detector.[13]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
Experimental Protocol
-
Reaction Setup:
-
In a microcentrifuge tube, combine 100 µL of the degrading matrix (e.g., human plasma) with 10 µL of the 1 mg/mL peptide stock solution.
-
Prepare a T=0 control by immediately adding 110 µL of Quenching Solution to a separate, identical reaction tube, vortexing, and placing it on ice. This sample represents 100% intact peptide.
-
Incubate the primary reaction tube in a water bath at 37°C.[22]
-
-
Time-Course Sampling:
-
At designated time points (e.g., 1, 4, 8, 24 hours), withdraw a 20 µL aliquot from the reaction tube and transfer it to a new tube containing 20 µL of Quenching Solution.[21]
-
Vortex immediately and place on ice to stop the enzymatic reaction.
-
-
Sample Preparation for HPLC:
-
Centrifuge all quenched samples (including T=0) at 14,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 20 µL of the supernatant.
-
Run a linear gradient to elute the peptide, for example, from 5% to 65% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at a wavelength of 214 nm. The intact peptide should have a characteristic retention time.
-
Data Presentation
-
Data Analysis:
-
Identify the peak corresponding to the intact peptide in the T=0 chromatogram.
-
Integrate the area of this peak for each time point.
-
Calculate the percentage of peptide remaining at each time point relative to the peak area at T=0.
-
Plot the percentage of peptide remaining versus time to determine the degradation kinetics and calculate the half-life (t₁/₂).
-
-
Table 2: Example Data for Peptide Degradation in Plasma
Time Point (hours) Peak Area (Arbitrary Units) % Peptide Remaining 0 1,543,250 100.0% 1 1,201,890 77.9% 4 759,340 49.2% 8 381,250 24.7% 24 45,670 3.0% Calculated Half-life (t₁/₂) = ~4 hours
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 3. The ubiquitin–proteasome pathway: on protein death and cell life | The EMBO Journal [link.springer.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Boc-L-Ala-OH | 15761-38-3 | Benchchem [benchchem.com]
- 7. Boc-N-Me-Ala-OH ≥99.0% (TLC) | 16948-16-6 [sigmaaldrich.com]
- 8. Fluorescent probes for proteolysis: Tools for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 14. hplc.eu [hplc.eu]
- 15. benchchem.com [benchchem.com]
- 16. almacgroup.com [almacgroup.com]
- 17. Peptide Validation with HPLC & MS - Creative Peptides [creative-peptides.com]
- 18. resources.novusbio.com [resources.novusbio.com]
- 19. med.fsu.edu [med.fsu.edu]
- 20. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. arxiv.org [arxiv.org]
Application Note: Quantitative Proteomics for Evaluating PROTAC Efficacy and Specificity
Topic: Quantitative Proteomics Sample Preparation with Boc-Ala(Me)-H117 Control
Audience: Researchers, scientists, and drug development professionals in the field of targeted protein degradation.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that induce the degradation of specific target proteins through the ubiquitin-proteasome system. A key aspect of PROTAC development is the rigorous evaluation of their efficacy and specificity. Quantitative mass spectrometry-based proteomics has emerged as an indispensable tool for these assessments, providing a global view of protein abundance changes within the cell upon PROTAC treatment.
This application note provides a detailed protocol for a tandem mass tag (TMT)-based quantitative proteomics workflow designed to assess the on-target efficacy and off-target effects of a PROTAC. The workflow incorporates the use of this compound, the target-binding ligand (warhead) of a PROTAC, as a crucial negative control. While the PROTAC is designed to degrade the target protein, the warhead alone should bind to the target but not induce its degradation. Comparing the proteomic profiles of cells treated with the full PROTAC, the warhead control, and a vehicle control allows for the precise attribution of protein degradation events to the PROTAC's specific mode of action.
Experimental Workflow
The overall experimental workflow for evaluating PROTAC efficacy and specificity using quantitative proteomics is depicted below. This workflow outlines the key stages from cell culture and treatment to data analysis.
Caption: Experimental workflow for quantitative proteomics analysis of PROTACs.
Experimental Protocols
Cell Culture and Treatment
-
Cell Plating: Seed the desired cell line in appropriate culture plates at a density that ensures they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere overnight.
-
Treatment: Treat the cells with the final concentrations of the PROTAC, this compound control, and a vehicle control (e.g., DMSO). The concentrations and treatment duration should be optimized based on preliminary cell viability and target degradation assays. A typical treatment time is between 6 and 24 hours.
Cell Lysis and Protein Extraction
-
Cell Harvesting: After treatment, aspirate the media and wash the cells twice with ice-cold PBS.
-
Lysis: Add an appropriate volume of lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each plate.
-
Scraping and Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Transfer the supernatant containing the soluble proteins to a new tube.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Normalization: Normalize the protein concentration of all samples to be used for downstream processing.
Protein Reduction, Alkylation, and Digestion
-
Reduction: To a normalized protein amount (e.g., 100 µg), add dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 56°C for 1 hour.[1]
-
Alkylation: Cool the samples to room temperature. Add iodoacetamide (IAA) to a final concentration of 20 mM. Incubate for 45 minutes in the dark at room temperature.[1]
-
Digestion:
-
Precipitate the protein using a chloroform/methanol precipitation method to remove interfering substances.
-
Resuspend the protein pellet in a digestion buffer (e.g., 50 mM TEAB).
-
Add sequencing-grade trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.
-
TMT Labeling
-
Peptide Quantification: After digestion, quantify the peptide concentration using a peptide assay.
-
Labeling: Label an equal amount of peptides from each condition with the respective TMTpro 18-plex reagents according to the manufacturer's protocol. For example:
-
Vehicle Control Replicates: TMT channels 126, 127N, 127C
-
PROTAC Treated Replicates: TMT channels 128N, 128C, 129N
-
This compound Control Replicates: TMT channels 129C, 130N, 130C
-
-
Quenching: Quench the labeling reaction with hydroxylamine.
-
Pooling: Combine the labeled samples in a 1:1:1 ratio.
Peptide Cleanup
-
Desalting: Desalt the pooled, labeled peptide mixture using a solid-phase extraction (SPE) C18 cartridge to remove unreacted TMT reagent and other salts.
-
Drying: Dry the purified peptides using a vacuum concentrator.
LC-MS/MS Analysis
-
Resuspension: Reconstitute the dried peptides in a solution of 0.1% formic acid.
-
Chromatography: Separate the peptides using a nano-flow liquid chromatography system with a reversed-phase column.
-
Mass Spectrometry: Analyze the eluted peptides on a high-resolution Orbitrap mass spectrometer. The instrument should be configured for TMT analysis, including an MS3 method for accurate reporter ion quantification.
Data Presentation
The quantitative data from the proteomics experiment should be summarized in clear and concise tables.
Table 1: Quantitative Analysis of Target Protein Abundance
| Treatment Condition | Fold Change vs. Vehicle | p-value |
| PROTAC | -4.5 | < 0.001 |
| This compound | -0.1 | > 0.05 |
Table 2: Top 10 Differentially Expressed Proteins (PROTAC vs. Vehicle)
| Protein Accession | Gene Name | Fold Change | p-value |
| P12345 | TGT | -4.5 | < 0.001 |
| Q67890 | KIN1 | 2.1 | < 0.01 |
| A1B2C3 | TF2 | 1.8 | < 0.01 |
| ... | ... | ... | ... |
Table 3: Off-Target Analysis (PROTAC vs. This compound)
| Protein Accession | Gene Name | Fold Change | p-value |
| P12345 | TGT | -4.4 | < 0.001 |
| R4S5T6 | PROT_X | -0.2 | > 0.05 |
| ... | ... | ... | ... |
Signaling Pathway Visualization
To visualize the potential downstream effects of target protein degradation, a signaling pathway diagram can be created. For example, if the target protein is a kinase involved in a cancer-related pathway, the following diagram illustrates its position and downstream effectors.
Caption: Example of a kinase signaling pathway affected by a PROTAC.
Conclusion
The use of quantitative proteomics with appropriate controls, such as the target-binding ligand this compound, is a powerful strategy for the preclinical evaluation of PROTACs. This approach not only confirms the degradation of the intended target but also provides a global view of the proteome to identify potential off-target effects and downstream signaling consequences. The detailed protocols and data presentation formats provided in this application note offer a robust framework for researchers in the field of targeted protein degradation.
References
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Boc-Ala(Me)-H117
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Ala(Me)-H117 is the active control for the target protein ligand H117, which is a component of the PROTAC (Proteolysis Targeting Chimera) HP211206.[1][2][3] PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. As a control, this compound is designed to bind to the target protein but lacks the E3 ligase-recruiting moiety. Therefore, it is not expected to induce protein degradation.
These application notes provide a framework for utilizing flow cytometry to assess the cellular effects of this compound. By comparing the effects of this compound to a vehicle control and the active PROTAC (HP211206), researchers can dissect the biological consequences of target protein binding versus target protein degradation. The following protocols detail the analysis of key cellular processes: apoptosis, cell cycle progression, and reactive oxygen species (ROS) production.
Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes of flow cytometry experiments. These tables are for illustrative purposes and actual results may vary depending on the cell line, experimental conditions, and the specific target of H117.
Table 1: Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining
| Treatment (24h) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound (1 µM) | 94.8 ± 2.5 | 2.8 ± 0.6 | 2.4 ± 0.5 |
| PROTAC HP211206 (1 µM) | 45.7 ± 4.3 | 35.1 ± 3.8 | 19.2 ± 2.9 |
Table 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
| Treatment (24h) | % G0/G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 (Apoptosis) |
| Vehicle Control | 60.3 ± 3.1 | 25.1 ± 2.2 | 14.6 ± 1.9 | 1.8 ± 0.3 |
| This compound (1 µM) | 59.9 ± 3.5 | 24.8 ± 2.5 | 15.3 ± 2.0 | 2.0 ± 0.4 |
| PROTAC HP211206 (1 µM) | 30.2 ± 2.8 | 15.4 ± 1.9 | 54.4 ± 4.1 | 25.7 ± 3.1 |
Table 3: Reactive Oxygen Species (ROS) Measurement using H2DCFDA
| Treatment (6h) | Mean Fluorescence Intensity (MFI) of DCF |
| Vehicle Control | 150 ± 25 |
| This compound (1 µM) | 165 ± 30 |
| PROTAC HP211206 (1 µM) | 850 ± 75 |
| Positive Control (H2O2) | 1200 ± 110 |
Experimental Protocols
1. Cell Culture and Treatment
This initial protocol outlines the general procedure for preparing cells for treatment with this compound and other compounds.
-
Materials:
-
Appropriate cell line and complete culture medium
-
This compound, PROTAC HP211206 (stock solutions in DMSO)
-
Vehicle control (DMSO)
-
6-well or 12-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Seed cells in tissue culture plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the end of the experiment.
-
Allow cells to adhere and resume growth overnight in a humidified incubator (37°C, 5% CO2).
-
Prepare working concentrations of this compound, PROTAC HP211206, and a corresponding concentration of the vehicle (DMSO) in fresh culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the respective treatments.
-
Incubate the cells for the desired time period (e.g., 6, 24, 48 hours) depending on the assay.
-
2. Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between live, early apoptotic, and late apoptotic/necrotic cells.[4][5][6]
-
Materials:
-
Treated cells
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)
-
Cold PBS
-
Flow cytometry tubes
-
-
Procedure:
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS, centrifuging after each wash.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Use appropriate controls (unstained cells, Annexin V only, PI only) to set up compensation and gates.
-
3. Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[7][8][9]
-
Materials:
-
Treated cells
-
Cold PBS
-
Cold 70% ethanol
-
PI/RNase Staining Buffer
-
Flow cytometry tubes
-
-
Procedure:
-
Harvest cells as described in the apoptosis protocol.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. Use software like ModFit LT or FlowJo to model the cell cycle phases.
-
4. Reactive Oxygen Species (ROS) Detection using H2DCFDA
This protocol measures intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).[10][11]
-
Materials:
-
Treated cells
-
H2DCFDA stock solution (in DMSO)
-
Serum-free culture medium or PBS
-
Positive control (e.g., H2O2)
-
Flow cytometry tubes
-
-
Procedure:
-
After treating the cells for the desired duration, remove the treatment medium and wash the cells once with warm PBS.
-
Prepare a working solution of H2DCFDA (typically 5-10 µM) in serum-free medium or PBS.
-
Add the H2DCFDA solution to the cells and incubate for 30 minutes at 37°C in the dark.
-
Harvest the cells as described previously.
-
Wash the cells once with PBS.
-
Resuspend the cells in PBS for analysis.
-
Analyze the samples immediately by flow cytometry, measuring the fluorescence of dichlorofluorescein (DCF) in the FITC channel.
-
Visualizations
Caption: Experimental workflow for flow cytometry analysis.
Caption: Hypothetical signaling pathway of a PROTAC and its control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. This compound|CAS |DC Chemicals [dcchemicals.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wp.uthscsa.edu [wp.uthscsa.edu]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 10. Flow Cytometric Detection of Reactive Oxygen Species [bio-protocol.org]
- 11. Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting lack of effect with Boc-Ala(Me)-H117 control
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a lack of effect with the Boc-Ala(Me)-H117 control in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected role in my experiment?
This compound is the active control for the target protein ligand H117, which is a component of the PROTAC® HP211206.[1] The PROTAC HP211206 is designed to induce the degradation of the SARS-CoV-2 main protease (Mpro).[1]
As an active control, this compound contains the warhead that binds to the target protein (SARS-CoV-2 Mpro) but lacks the E3 ligase recruiting component. Therefore, its expected effects are:
-
Target Engagement: It should bind to and occupy the active site of the SARS-CoV-2 Mpro.
-
Inhibition of Activity: By binding to the active site, it is expected to inhibit the enzymatic activity of the Mpro.
-
No Degradation: Crucially, it should not induce the degradation of the Mpro, as it cannot recruit an E3 ligase.
A "lack of effect" could mean a failure to observe the expected inhibition of Mpro activity or a failure to competitively block the effects of the active PROTAC HP211206.
Q2: My this compound control is not showing any inhibition of my target protein's activity. What are the possible reasons?
Several factors could contribute to a lack of observable inhibition. The following troubleshooting guide will help you systematically address the most common issues.
Troubleshooting Guide: Lack of Inhibition by this compound
This guide is structured to help you identify the root cause of the issue, from reagent handling to experimental design.
Reagent Integrity and Handling
Proper storage and handling of this compound are critical for its activity.
| Potential Issue | Recommended Action |
| Compound Degradation | Verify the storage conditions of your this compound stock. It should be stored at -20°C for up to 2 years as a powder, and for shorter periods in DMSO at 4°C (2 weeks) or -80°C (6 months). Multiple freeze-thaw cycles should be avoided. |
| Incorrect Concentration | Confirm the calculated concentration of your stock solution. Re-measure the concentration if possible using a spectrophotometer or another appropriate method. Ensure that the final concentration in your assay is sufficient to elicit an inhibitory effect. |
| Solubility Issues | Visually inspect your stock solution and the final assay medium for any signs of precipitation. If solubility is a concern, consider using a different solvent or adjusting the formulation. |
Experimental Setup and Assay Conditions
The design of your experiment can significantly impact the observed outcome.
| Potential Issue | Recommended Action |
| Assay Sensitivity | Ensure your assay is sensitive enough to detect inhibition. Run positive controls with known inhibitors of your target protein to validate the assay's performance. |
| Incubation Time | The incubation time with this compound may be insufficient for binding to occur. Optimize the incubation time by performing a time-course experiment. |
| Cell Permeability (for cell-based assays) | While smaller than a full PROTAC, cell permeability of the control compound could still be a factor. If using a cell-based assay, consider performing a cellular thermal shift assay (CETSA) or a similar target engagement assay to confirm that the compound is reaching its intracellular target. |
| Cell Health and Passage Number | Inconsistent results in cell-based assays can be due to variations in cell health, confluency, or passage number. It is important to use cells within a consistent passage number range and ensure they are healthy and at a consistent confluency at the time of the experiment. |
Target Protein and System-Specific Issues
The state of the target protein and the biological system can influence the outcome.
| Potential Issue | Recommended Action |
| Low Target Protein Expression | Verify the expression level of the target protein (SARS-CoV-2 Mpro) in your experimental system (e.g., via Western blot or qPCR). Low expression levels may make it difficult to observe a significant inhibitory effect. |
| Target Protein Mutation | If you are using a mutant form of the target protein, it's possible that the mutation affects the binding of this compound. Confirm the binding affinity of the control to the specific mutant being used. |
| "Hook Effect" (less likely but possible in competitive assays) | While more common with PROTACs, a "hook effect" can theoretically occur in competitive binding assays if the concentration of the control is excessively high, leading to artifacts. Performing a wide dose-response curve can help identify the optimal concentration range.[2] |
Experimental Protocols
General Protocol for Assessing Target Inhibition in a Cell-Free Assay
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of the this compound to be tested.
-
Prepare the recombinant target protein (SARS-CoV-2 Mpro) and its substrate in a suitable assay buffer.
-
-
Assay Procedure:
-
In a microplate, add the recombinant target protein to each well.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Incubate the plate for a predetermined time at the optimal temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress over time using a plate reader (e.g., by measuring fluorescence or absorbance).
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each concentration of this compound.
-
Plot the reaction rate as a function of the compound concentration to determine the IC50 value.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting a lack of effect with the this compound control.
Caption: A logical workflow for troubleshooting the lack of an inhibitory effect with the this compound control.
PROTAC HP211206 Mechanism of Action
To understand the role of the this compound control, it is helpful to visualize the mechanism of the parent PROTAC, HP211206.
Caption: Comparison of the mechanism of action for the PROTAC HP211206 and its active control, this compound.
References
Addressing solubility issues of Boc-Ala(Me)-H117 in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address solubility challenges encountered with Boc-Ala(Me)-H117 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is the active control for the target protein ligand H117 of the PROTAC HP211206.[1][2][3] Like many small molecules with protected amino acid components and a relatively high molecular weight (614.68 g/mol ), it can exhibit poor aqueous solubility.[1] Incomplete dissolution in cell culture media can lead to inaccurate concentration-response data and unreliable experimental outcomes.[4][5]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving hydrophobic peptides and small molecules for use in cell culture.[6][7][8] It is recommended to prepare a high-concentration stock solution of this compound in high-purity, anhydrous DMSO.
Q3: What is the maximum permissible concentration of DMSO in my cell culture?
A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxic effects. While many cell lines can tolerate up to 0.5% DMSO, sensitive and primary cells may be affected at concentrations above 0.1%.[6] It is crucial to determine the specific tolerance of your cell line by running a DMSO-only control.
Q4: My this compound precipitates out of solution when I add it to the cell culture medium. What should I do?
A4: Precipitation upon addition to aqueous media is a common issue for hydrophobic compounds.[9] This indicates that the compound's solubility limit in the final medium has been exceeded. Please refer to the Troubleshooting Guide below for a step-by-step approach to resolve this issue.
Q5: Can I use other solvents besides DMSO?
A5: While DMSO is the most common choice, other organic solvents like ethanol or acetonitrile can be used.[7][8] However, their compatibility with your specific cell line and assay must be validated. Co-solvents can also be considered to enhance solubility.[9]
Troubleshooting Guide
Issue: Precipitation of this compound in Cell Culture Media
This guide provides a systematic approach to troubleshoot and resolve solubility issues with this compound.
Step 1: Optimize the Stock Solution and Dilution Protocol
The initial step is to refine the preparation of the stock solution and the method of its dilution into the aqueous cell culture medium.
-
Protocol:
-
Prepare a high-concentration stock solution of this compound in 100% anhydrous DMSO (e.g., 10 mM).
-
Warm the stock solution gently (up to 37°C) and sonicate to ensure complete dissolution.[7][8]
-
Instead of adding the DMSO stock directly to the full volume of media, perform a serial dilution in pre-warmed media.
-
Add the small volume of DMSO stock to the media dropwise while vortexing or gently mixing to facilitate dispersion and prevent localized high concentrations that can lead to precipitation.[9]
-
-
Workflow for Optimized Dilution:
Step 2: Determine the Maximum Tolerated DMSO Concentration
If precipitation persists, it is essential to determine the highest concentration of DMSO your cells can tolerate without affecting viability or the experimental outcome.
-
Protocol:
-
Culture your cells in a multi-well plate.
-
Expose the cells to a range of DMSO concentrations (e.g., 0.1%, 0.25%, 0.5%, 1.0%).
-
Incubate for the duration of your experiment.
-
Perform a cell viability assay (e.g., MTT, Trypan Blue) to determine the highest non-toxic DMSO concentration.
-
Step 3: Solubility Assessment in Different Media Formulations
The composition of the cell culture medium, particularly the serum concentration, can influence the solubility of hydrophobic compounds.
-
Protocol:
-
Prepare your working concentrations of this compound in different media formulations (e.g., with 5%, 10%, and 20% Fetal Bovine Serum).
-
Incubate the solutions under standard cell culture conditions (37°C, 5% CO2) for a period equivalent to your experiment's duration.
-
Visually inspect for any signs of precipitation or cloudiness.
-
For a more quantitative assessment, centrifuge the samples and measure the concentration of the supernatant using a suitable analytical method like HPLC, if available.
-
Step 4: Consider pH Adjustment of the Medium
The charge of a molecule can significantly impact its solubility. Adjusting the pH of the buffer or medium can sometimes improve solubility. [7][10]
-
Protocol:
-
Prepare small aliquots of your cell culture medium.
-
Adjust the pH of each aliquot to slightly different values (e.g., 7.0, 7.2, 7.4, 7.6). Note that significant deviations from the physiological pH of 7.2-7.4 can be detrimental to cell health. [9] 3. Attempt to dissolve this compound in each pH-adjusted medium.
-
If improved solubility is observed, ensure the final pH is compatible with your cells.
-
Data Summary
| Parameter | Recommendation | Rationale | Citation |
| Primary Solvent | 100% Anhydrous DMSO | Effective for dissolving hydrophobic peptides and small molecules. | [6][7][8] |
| Stock Solution Concentration | 10 mM (or higher) | Minimizes the volume of DMSO added to the final cell culture. | [6] |
| Final DMSO Concentration | ≤ 0.5% (cell line dependent) | High concentrations of DMSO can be cytotoxic. | [6] |
| Dilution Technique | Stepwise dilution into pre-warmed media with vortexing | Prevents localized high concentrations and precipitation. | [9] |
| Solubility Aids | Sonication, gentle warming (up to 37°C) | Can help overcome the energy barrier for dissolution. | [7][8] |
Hypothetical Signaling Pathway
As this compound is a control compound, its direct impact on a specific signaling pathway is not its primary function. However, for illustrative purposes, the following diagram depicts a generic kinase signaling cascade that could be studied.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|CAS |DC Chemicals [dcchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. creative-biolabs.com [creative-biolabs.com]
- 6. lifetein.com [lifetein.com]
- 7. jpt.com [jpt.com]
- 8. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 9. benchchem.com [benchchem.com]
- 10. News - How to increase the solubility of peptides? [gtpeptide.com]
Technical Support Center: Interpreting Unexpected Results with Boc-Ala(Me)-H117 in Degradation Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals encountering unexpected results with Boc-Ala(Me)-H117 in degradation assays. This compound serves as an active control for the target protein ligand H117 of PROTAC HP211206.[1][2][3] It is designed to bind to the target protein without recruiting an E3 ligase, thereby competitively inhibiting the PROTAC-mediated degradation.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome when using this compound in a degradation assay?
A1: In a typical degradation assay, pre-treatment of cells with this compound before the addition of the corresponding PROTAC is expected to rescue the target protein from degradation. This occurs because this compound occupies the binding site on the target protein, preventing the PROTAC from forming a ternary complex with the target protein and an E3 ubiquitin ligase.[4] The expected result is a dose-dependent inhibition of PROTAC-induced degradation, with protein levels remaining high in the presence of this compound.
Q2: My target protein is still degraded even after pre-treatment with this compound. What could be the reason?
A2: This is an unexpected result that suggests the degradation observed may not be solely dependent on the specific PROTAC-target interaction. Several factors could contribute to this observation:
-
Non-specific PROTAC effects: The PROTAC might be inducing degradation through an off-target mechanism that does not involve the intended protein binding site.
-
Insufficient concentration or incubation time of this compound: The concentration of the control compound may be too low, or the pre-incubation time too short to effectively compete with the PROTAC for binding to the target protein.
-
Alternative degradation pathways: The target protein might be degraded through other cellular pathways independent of the specific PROTAC mechanism.[5]
-
Compound instability: this compound may be unstable under the experimental conditions.
Q3: I am observing cellular toxicity after treatment with this compound. Is this expected?
A3: While this compound is intended as a control, high concentrations or prolonged exposure can sometimes lead to off-target effects and cellular toxicity, similar to other small molecules. Proteasome inhibitors, a related class of compounds, are known to induce apoptosis.[5][6] It is crucial to determine the optimal, non-toxic concentration of this compound for your specific cell line and experimental setup.
Troubleshooting Guides
Issue 1: No Rescue of Target Protein Degradation by this compound
If pre-treatment with this compound fails to prevent the degradation of the target protein by the corresponding PROTAC, consider the following troubleshooting steps:
Troubleshooting Workflow for No Degradation Rescue
Caption: A logical workflow to diagnose the lack of degradation rescue.
Experimental Protocols:
-
Dose-Response Experiment for this compound:
-
Seed cells at an appropriate density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound (e.g., 8-12 concentrations).
-
Pre-treat cells with the different concentrations of this compound for a fixed time (e.g., 1-4 hours).
-
Add the PROTAC at a fixed concentration (e.g., its DC50 value) to all wells except the negative control.
-
Incubate for the standard degradation assay time (e.g., 8-24 hours).[4]
-
Lyse the cells and perform quantitative Western blotting or another protein quantification method to determine the levels of the target protein.
-
Normalize the protein levels to a loading control (e.g., GAPDH, β-actin).[5]
-
-
Time-Course Experiment for this compound Pre-incubation:
-
Seed cells as described above.
-
Pre-treat cells with a fixed, high concentration of this compound for varying durations (e.g., 0.5, 1, 2, 4, 6 hours).
-
Add the PROTAC at a fixed concentration.
-
Incubate for the standard degradation assay time.
-
Analyze target protein levels by Western blot.
-
Data Presentation:
Table 1: Example Data for this compound Dose-Response Experiment
| This compound Conc. (µM) | PROTAC Conc. (µM) | Normalized Target Protein Level (%) |
| 0 | 0 | 100 |
| 0 | 1 | 25 |
| 0.1 | 1 | 30 |
| 0.5 | 1 | 55 |
| 1 | 1 | 75 |
| 5 | 1 | 95 |
| 10 | 1 | 98 |
Issue 2: Unexpected Cellular Toxicity with this compound
If you observe significant cell death or morphological changes after treatment with this compound, it is important to distinguish between compound-specific toxicity and on-target effects.
Troubleshooting Workflow for Unexpected Toxicity
References
How to assess the stability of Boc-Ala(Me)-H117 in experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the stability of Boc-Ala(Me)-H117 under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is the active control for the target protein ligand H117 of PROTAC HP211206.[1][2] Its stability is crucial for ensuring the reliability and reproducibility of experimental results. Degradation of the compound can lead to inaccurate data and misinterpretation of its biological activity.
Q2: What are the key factors that can affect the stability of this compound?
The stability of peptides like this compound can be influenced by several factors, including:
-
pH: Changes in pH can lead to hydrolysis of amide bonds or modifications of side chains.
-
Temperature: Elevated temperatures can accelerate degradation pathways.[3] It is generally recommended to store peptides at low temperatures (-20°C or -80°C).[3]
-
Enzymatic Degradation: Peptidases and proteases present in biological samples (e.g., plasma, serum, cell lysates) can cleave the peptide bonds.[4]
-
Oxidation: Certain amino acid residues are susceptible to oxidation, which can be initiated by exposure to air, light, or certain chemicals.[5][6]
-
Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the peptide.[3]
Q3: How does the N-methylation in this compound affect its stability?
The N-methylation of the alanine residue in this compound is a strategic modification. N-methylation of peptide backbones is known to significantly improve metabolic stability by making the adjacent peptide bond more resistant to enzymatic cleavage by proteases.[4][7][8] This modification can also impact the peptide's conformation and permeability.
Q4: What is the role of the Boc protecting group in the stability of the molecule?
The tert-butoxycarbonyl (Boc) group is a protecting group for the N-terminus of the peptide.[9][10] It prevents unwanted reactions at the N-terminus during synthesis and certain experimental procedures. The stability of the Boc group itself is pH-dependent and it is typically removed under acidic conditions. Therefore, the stability of this compound will be compromised in strongly acidic environments.
Q5: What are the common signs of this compound degradation?
Degradation can be observed as:
-
A decrease in the main peak area and the appearance of new peaks in an HPLC chromatogram.[3]
-
Changes in the mass spectrum, indicating modifications like hydrolysis or oxidation.[11]
-
A loss of biological activity in your experimental assay.
-
Visible changes in the sample, such as discoloration or precipitation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent assay results | Degradation of this compound stock solution. | Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles.[3] Store aliquots at -80°C for long-term storage.[1] |
| Instability in the assay buffer. | Assess the stability of this compound in your specific assay buffer by incubating it for the duration of the experiment and analyzing for degradation by HPLC-MS. | |
| New peaks in HPLC analysis | pH- or temperature-induced degradation. | Optimize the pH and temperature of your experimental conditions. Perform a forced degradation study to identify conditions under which the compound is unstable.[5] |
| Enzymatic degradation in biological samples. | Add protease inhibitors to your biological samples. Heat-inactivate enzymes if compatible with your experimental protocol. | |
| Loss of compound during incubation | Adsorption to plasticware. | Use low-binding microcentrifuge tubes and pipette tips. Consider adding a small amount of a non-ionic surfactant (e.g., Tween-20) to your buffer, if compatible with your assay. |
| Unexpected mass in MS analysis | Oxidation or other chemical modifications. | Prepare solutions with degassed buffers and minimize exposure to light and air.[3] |
Experimental Protocols
Protocol 1: Assessing Stability in Aqueous Buffers (pH Stability)
This protocol outlines a general procedure to evaluate the stability of this compound at different pH values.
Materials:
-
This compound
-
A series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9)
-
HPLC-MS system
-
Incubator
Procedure:
-
Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO).[1]
-
Dilute the stock solution into each of the different pH buffers to a final concentration of 10 µM.
-
Take an initial sample (T=0) from each buffer and analyze it by HPLC-MS to determine the initial peak area of the intact compound.
-
Incubate the remaining solutions at a controlled temperature (e.g., 25°C or 37°C).
-
Collect aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours).
-
Analyze each aliquot by HPLC-MS.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Protocol 2: Assessing Stability in Biological Matrices (e.g., Plasma)
This protocol is designed to assess the enzymatic stability of this compound in a biological matrix like plasma.
Materials:
-
This compound
-
Plasma (e.g., human, mouse)
-
Acetonitrile (ACN) with 1% formic acid (for protein precipitation)
-
Centrifuge
-
HPLC-MS system
-
Incubator
Procedure:
-
Pre-warm the plasma to 37°C.
-
Prepare a stock solution of this compound in DMSO.
-
Spike the stock solution into the pre-warmed plasma to a final concentration of 1 µM.
-
Take an initial sample (T=0) and immediately quench the enzymatic activity by adding 3 volumes of ice-cold ACN with 1% formic acid.
-
Incubate the remaining plasma sample at 37°C.
-
Collect aliquots at various time points (e.g., 15, 30, 60, 120 minutes).
-
Quench each aliquot immediately with ice-cold ACN with 1% formic acid.
-
Centrifuge the samples to precipitate proteins.
-
Transfer the supernatant and analyze by HPLC-MS.
-
Calculate the percentage of this compound remaining at each time point.
Data Presentation
Table 1: pH Stability of this compound at 37°C
| Time (hours) | % Remaining (pH 3) | % Remaining (pH 5) | % Remaining (pH 7.4) | % Remaining (pH 9) |
| 0 | 100 | 100 | 100 | 100 |
| 1 | ||||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 |
Table 2: Plasma Stability of this compound at 37°C
| Time (minutes) | % Remaining (Human Plasma) | % Remaining (Mouse Plasma) |
| 0 | 100 | 100 |
| 15 | ||
| 30 | ||
| 60 | ||
| 120 |
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. This compound|CAS |DC Chemicals [dcchemicals.com]
- 3. peptidesuk.com [peptidesuk.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. ijsra.net [ijsra.net]
- 7. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. scbt.com [scbt.com]
- 11. ijpsjournal.com [ijpsjournal.com]
Minimizing cytotoxicity of Boc-Ala(Me)-H117 in long-term experiments
Welcome to the Technical Support Center for Boc-Ala(Me)-H117. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential cytotoxicity in long-term experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Understanding this compound and Its Potential for Cytotoxicity
This compound is the active control for H117, the target protein ligand component of the PROTAC® HP211206. The target of HP211206 is the SARS-CoV-2 main protease (Mpro), a viral enzyme essential for viral replication. As an active control, this compound is designed to bind to and inhibit the SARS-CoV-2 Mpro but lacks the E3 ligase-recruiting component of the PROTAC, meaning it does not induce protein degradation.
In principle, in uninfected mammalian cells, this compound should not have an on-target effect, as its target protein is of viral origin. Studies on various SARS-CoV-2 Mpro inhibitors have generally shown low cytotoxicity in uninfected host cells.[1][2][3][4][5] Therefore, any observed cytotoxicity in long-term experiments is likely attributable to:
-
Off-target effects: The compound may interact with other host cell proteins, disrupting their function.
-
Compound-intrinsic properties: The physicochemical characteristics of the molecule, such as solubility and stability, may lead to cellular stress.
-
Degradation products: The compound may degrade over time in cell culture media, and its byproducts could be cytotoxic.
This guide will help you navigate these potential issues.
Frequently Asked Questions (FAQs)
Q1: At what concentration should I start my long-term experiments with this compound to minimize the risk of cytotoxicity?
A1: It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. A good starting point is to test a wide range of concentrations, for example, from 0.01 µM to 100 µM. The goal is to identify the highest concentration that does not significantly impact cell viability over a short-term incubation (e.g., 24-72 hours) before proceeding to long-term studies.
Q2: My cells are showing signs of stress (e.g., changes in morphology, reduced proliferation) even at low concentrations of this compound in my long-term experiment. What could be the cause?
A2: This could be due to several factors:
-
Compound instability: this compound or other Boc-protected amino acid derivatives may have limited stability in aqueous cell culture media over extended periods.[6] Degradation can be influenced by media components and pH.
-
Cumulative off-target effects: Even minor off-target interactions can lead to significant cellular stress over long incubation times.
-
Solvent toxicity: If using a solvent like DMSO, ensure the final concentration in your culture medium is well below the toxic threshold for your cell line (typically <0.5%).
Q3: How can I determine if the observed cytotoxicity is due to the compound itself or its degradation products?
A3: To investigate this, you can perform a conditioned media experiment. Prepare media containing this compound and incubate it under the same conditions as your cell culture (37°C, 5% CO2) for the duration of your long-term experiment. Then, use this "pre-incubated" media to treat fresh cells for a shorter period (e.g., 24 hours) and assess viability. If the pre-incubated media is more toxic than freshly prepared media, it suggests that cytotoxic degradation products are forming.
Q4: What are the best practices for preparing and storing this compound to maintain its stability and minimize potential for cytotoxicity?
A4: Follow these guidelines:
-
Stock Solutions: Prepare high-concentration stock solutions in an appropriate solvent (e.g., DMSO).
-
Aliquoting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store stock solutions at -20°C or -80°C and protect them from light.
-
Working Dilutions: Prepare fresh working dilutions in your cell culture medium immediately before each experiment. Do not store the compound in culture medium for extended periods.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in a Long-Term Viability Assay
Your long-term (e.g., 7-day) cell viability assay shows a significant decrease in cell viability at your desired experimental concentration of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high cytotoxicity.
Data Interpretation Table for Troubleshooting Cytotoxicity:
| Experiment | Condition | Expected Outcome if Cytotoxicity is Off-Target | Expected Outcome if Due to Instability |
| Dose-Response (72h) | Increasing concentrations of this compound | Concentration-dependent decrease in viability | Minimal decrease in viability at relevant concentrations |
| Vehicle Control | Highest concentration of solvent (e.g., DMSO) used | High cell viability (>95%) | High cell viability (>95%) |
| Conditioned Media | Cells treated with media pre-incubated with this compound | Similar toxicity to freshly prepared media | Increased toxicity compared to freshly prepared media |
| Time-Course | Fixed concentration of this compound over several days | Gradual decrease in viability from early time points | Sharp decrease in viability at later time points |
Issue 2: Inconsistent Results Between Experiments
You are observing variability in the cytotoxic response to this compound across different experimental runs.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inconsistent Compound Preparation | Strictly adhere to a standardized protocol for preparing stock solutions and working dilutions. Always use freshly prepared working dilutions. |
| Cell Passage Number and Health | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the start of the experiment. |
| Variability in Culture Conditions | Maintain consistent incubator conditions (temperature, CO2, humidity). Use the same batch of media and supplements for a set of experiments. |
| Freeze-Thaw Cycles of Stock Solution | Prepare single-use aliquots of the stock solution to avoid repeated freezing and thawing, which can lead to compound degradation or precipitation. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Profile of this compound
This protocol uses a standard MTT or resazurin-based assay to measure cell viability.
Materials:
-
Your mammalian cell line of choice
-
Complete cell culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
96-well cell culture plates
-
MTT or Resazurin reagent
-
Solubilization buffer (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase for the duration of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X stock of this compound at various concentrations in complete culture medium. Also, prepare a 2X vehicle control.
-
Treatment: Remove the existing media from the cells and add the 2X compound dilutions.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours, or longer for long-term studies). For long-term experiments, consider replacing the media with freshly prepared compound dilutions every 2-3 days.
-
Viability Assessment:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization buffer and incubate until the formazan crystals dissolve.
-
For Resazurin: Add resazurin reagent and incubate for 1-4 hours.
-
-
Data Acquisition: Read the absorbance (for MTT) or fluorescence (for resazurin) using a plate reader.
-
Analysis: Normalize the data to the vehicle-treated control cells to determine the percentage of cell viability.
Protocol 2: Assessing Apoptosis vs. Necrosis
This protocol helps to determine the mechanism of cell death using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cells treated with this compound as in Protocol 1
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells from your culture plates.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Signaling Pathway and Workflow Diagrams
Caption: Hypothetical pathway for off-target cytotoxicity.
Caption: Workflow for investigating and mitigating cytotoxicity.
References
- 1. SARS-CoV-2 Mpro inhibitors with antiviral activity in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of the main protease of SARS-CoV-2 (Mpro) by repurposing/designing drug-like substances and utilizing nature’s toolbox of bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming High Background Noise in Assays with Boc-Ala(Me)-H117
This technical support center provides troubleshooting guidance for researchers encountering high background noise in assays involving Boc-Ala(Me)-H117. The following information is structured to address common issues in a straightforward question-and-answer format.
Hypothetical Assay Context: Fluorescence Polarization (FP) Competitive Binding Assay
To provide a relevant framework, we will consider a hypothetical fluorescence polarization (FP) competitive binding assay. In this scenario, a fluorescently labeled ligand binds to a target protein, resulting in a high FP signal. This compound is used as a negative control compound that is not expected to bind to the target protein. High background noise in this context would manifest as an unexpectedly high FP signal in wells containing only the fluorescent ligand and buffer, or in the presence of the negative control, this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Section 1: Reagent and Sample-Related Issues
Q1: My negative control wells, containing only buffer and the fluorescent probe, show high background fluorescence. What are the likely causes?
High background fluorescence in the absence of any protein or competitor can often be traced back to the assay components themselves. Potential sources include:
-
Probe Instability: The fluorescent probe may be degrading or precipitating out of solution. It is recommended to prepare fresh probe solutions for each experiment and protect them from light.[1]
-
Buffer Contamination: The assay buffer could be contaminated with fluorescent impurities or microorganisms.[1] Using high-purity water and sterile-filtering the buffer can mitigate this.
-
Autofluorescence of Assay Components: Components in your buffer, such as BSA, may be contributing to the background signal.[1] It's advisable to test each buffer component individually for fluorescence.
Q2: I observe high background signal when this compound is added to the assay. Why might this be happening?
If the introduction of this compound correlates with an increase in background, consider the following:
-
Intrinsic Fluorescence: The compound itself might possess intrinsic fluorescent properties at the excitation and emission wavelengths used in your assay.[1][2]
-
Light Scattering: At high concentrations, the compound may be precipitating, leading to light scattering that can be detected by the plate reader and misinterpreted as fluorescence.
-
Contamination: The stock solution of this compound could be contaminated with a fluorescent impurity.
Troubleshooting Steps for Reagent-Related Issues
| Problem | Recommended Action | Relevant Data/Parameters |
| High background in "probe only" wells | Test for probe degradation by running a time-course experiment. Prepare fresh probe solution. | Monitor fluorescence intensity over time. A steady increase may indicate degradation. |
| Prepare buffer with high-purity water and sterile filter. | N/A | |
| Test individual buffer components for fluorescence. | N/A | |
| High background with this compound | Measure the fluorescence of this compound alone in assay buffer across a range of concentrations. | Generate a concentration-response curve for the compound's fluorescence. |
| Check for compound precipitation visually and by centrifugation of the stock solution. | N/A | |
| Test a new or different batch of this compound. | N/A |
Section 2: Protocol and Experimental Procedure Issues
Q1: My assay has a generally high background across the entire plate. What procedural steps should I review?
Consistent high background across all wells often points to a systemic issue in the assay protocol. Key areas to investigate include:
-
Insufficient Washing: Inadequate washing between steps can leave behind unbound fluorescent reagents, contributing to a high signal.[3]
-
Inadequate Blocking: For assays involving plate-bound components, insufficient blocking can lead to non-specific binding of fluorescent molecules to the plate surface.[4]
-
Incorrect Incubation Conditions: Incubation times that are too long or temperatures that are too high can promote non-specific binding or probe degradation.[3][4]
-
Plate Issues: The type of microplate used can contribute to background fluorescence. Plastic-bottom plates, for instance, can have higher autofluorescence than glass-bottom plates.[2] Dirty or contaminated plates can also be a source of noise.
Q2: The background signal seems to increase over the duration of the plate reading. What could be the cause?
A time-dependent increase in background signal suggests an ongoing process during measurement.[1] This could be due to:
-
Probe Degradation: As mentioned earlier, the fluorescent probe may not be stable under the assay conditions or prolonged exposure to light.[1]
-
Photobleaching: While often leading to a decrease in signal, in some cases, photobleaching can produce fluorescent byproducts.[1]
Experimental Protocol Optimization
| Parameter | Recommendation |
| Washing Steps | Increase the number of wash cycles and the volume of wash buffer. Ensure complete aspiration of buffer between washes.[3] |
| Blocking | Increase the blocking incubation time or try a different blocking agent (e.g., 5-10% normal serum of the same species as the detection antibody). |
| Incubation | Optimize incubation time and temperature to find the best balance between specific signal and background. |
| Microplates | If applicable, switch to low-autofluorescence plates (e.g., glass-bottom or specific black plates designed for fluorescence assays). |
Section 3: Instrumentation and Data Acquisition
Q1: How can I be sure my plate reader settings are not contributing to the high background?
Incorrect instrument settings are a common source of high background noise.[1] Key parameters to check include:
-
PMT Gain: A high Photomultiplier Tube (PMT) gain will amplify both the specific signal and the background.[1] This can lead to saturation of the detector.
-
Excitation/Emission Wavelengths: Ensure that you are using the optimal wavelengths for your fluorophore and that your filter bandwidth is appropriate.
-
Read Height: An incorrect read height setting can lead to variability and increased background.
Q2: What is a good way to assess the quality of my assay in the presence of background noise?
The Z'-factor is a statistical measure used to quantify the quality of a screening assay.[5] It takes into account the means and standard deviations of both the positive and negative controls, providing a measure of the signal separation. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent.
Instrument Settings Optimization
| Setting | Troubleshooting Action |
| PMT Gain | Titrate the gain setting to find a value that provides a robust signal for the positive control without excessively amplifying the background of the negative control.[1] |
| Wavelengths | Confirm the excitation and emission maxima for your specific fluorophore in the assay buffer. |
| Read Height | Optimize the read height according to the instrument manufacturer's instructions. |
Visual Troubleshooting Guides
Caption: A flowchart for systematic troubleshooting of high background noise.
Caption: A typical workflow for an FP competitive binding assay.
References
- 1. benchchem.com [benchchem.com]
- 2. 蛍光イメージングにおけるバックグラウンド | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 4. sinobiological.com [sinobiological.com]
- 5. Metrics for Comparing Instruments and Assays [moleculardevices.com]
Ensuring complete removal of Boc-Ala(Me)-H117 after treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for ensuring the complete removal of Boc-Ala(Me)-H117 after treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is the active control for the target protein ligand H117 of the PROTAC HP211206.[1][2][3] It contains a tert-butyloxycarbonyl (Boc) protected N-methylated alanine moiety. The Boc group is a common protecting group for amines in organic synthesis due to its stability under various conditions and its susceptibility to removal under acidic conditions.
Q2: Why is the complete removal of this compound important?
A2: Complete removal of the Boc protecting group from this compound is crucial for the successful synthesis of the final active compound. Incomplete removal can lead to a mixture of protected and deprotected products, complicating purification and potentially affecting the biological activity and interpretation of experimental results. The presence of residual Boc-protected material can interfere with subsequent reaction steps or biological assays.
Q3: What are the standard methods for removing the Boc group?
A3: The most common methods for Boc group removal involve acid-catalyzed cleavage. The two most widely used reagents are:
-
Trifluoroacetic acid (TFA): Typically used in a solution with a scavenger in a solvent like dichloromethane (DCM).
-
Hydrogen chloride (HCl) in an organic solvent: Commonly a 4M solution in 1,4-dioxane.
Troubleshooting Guides
Issue 1: Incomplete Removal of the Boc Group
If you observe the presence of starting material (this compound) after the deprotection reaction, consider the following troubleshooting steps:
-
Extend Reaction Time: The deprotection of the N-methylated amine in this compound may be slower than for primary amines. Monitor the reaction progress over a longer period.
-
Increase Acid Concentration: If using TFA in DCM, you can cautiously increase the concentration of TFA.
-
Elevate Temperature: Gently warming the reaction mixture may improve the rate of deprotection. However, this should be done with care to avoid potential side reactions.
-
Ensure Anhydrous Conditions: Moisture can interfere with the acidic deprotection. Ensure all solvents and reagents are anhydrous.
Issue 2: Formation of Side Products
The deprotection of the Boc group generates a stable tert-butyl cation, which can lead to unwanted side reactions, primarily alkylation of nucleophilic residues in your molecule.
-
Use of Scavengers: To prevent t-butylation, it is highly recommended to include a scavenger in the reaction mixture. Common scavengers include:
-
Triisopropylsilane (TIS)
-
Thioanisole
-
Water (in small amounts)
-
-
Choice of Acid: In some cases, switching from TFA to HCl in dioxane (or vice versa) may minimize the formation of specific side products.
Experimental Protocols
Below are detailed protocols for the two primary methods of Boc deprotection. It is recommended to first perform these reactions on a small scale to optimize conditions for your specific experimental setup.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10 mL per 100 mg of substrate).
-
Add triisopropylsilane (TIS) to the solution (typically 2.5-5% v/v).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add TFA to the stirred solution (a common starting point is 20-50% v/v).
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS) until completion (typically 1-4 hours).
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
To neutralize residual acid, dissolve the residue in an appropriate organic solvent and wash with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.
Protocol 2: Deprotection using HCl in 1,4-Dioxane
Materials:
-
This compound
-
1,4-Dioxane, anhydrous
-
4M HCl in 1,4-Dioxane
-
Diethyl ether, cold
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in anhydrous 1,4-dioxane.
-
Add 4M HCl in 1,4-dioxane to the solution.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS) until completion (typically 30 minutes to 2 hours).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Add cold diethyl ether to the residue to precipitate the hydrochloride salt of the deprotected product.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Data Presentation
| Feature | TFA in DCM | 4M HCl in 1,4-Dioxane |
| Reagent Handling | Highly corrosive and volatile acid. | Corrosive solution. |
| Reaction Time | Typically 1-4 hours. | Typically 0.5-2 hours. |
| Workup | Requires neutralization step. | Precipitation of HCl salt. |
| Scavenger Requirement | Highly recommended. | Recommended. |
| Selectivity | Generally good. | Can offer different selectivity. |
Analytical Methods for Monitoring Removal
To ensure the complete removal of the Boc group, it is essential to employ appropriate analytical techniques.
| Analytical Method | Principle | Application |
| Thin-Layer Chromatography (TLC) | Separation based on polarity. | Rapid, qualitative monitoring of reaction progress. The deprotected product will have a different Rf value than the starting material. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation. | Quantitative analysis of reaction completion and assessment of final product purity. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation coupled with mass detection. | Confirms the identity of the deprotected product by its mass-to-charge ratio and monitors for any side products. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of chemical structure. | Provides definitive structural confirmation of the deprotected product. The disappearance of the characteristic Boc proton signals (a singlet around 1.4 ppm) indicates complete removal. |
Visualizations
Caption: General experimental workflow for the deprotection of this compound.
Caption: Troubleshooting decision tree for this compound deprotection.
References
Technical Support Center: Method Refinement for Consistent Results with Boc-Ala(Me)-H117
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using Boc-Ala(Me)-H117. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is the active control for the target protein ligand H117, which is a component of the PROTAC HP211206.[1][2] Its primary application is in Proteolysis Targeting Chimera (PROTAC) research as a negative control to demonstrate that the degradation of a target protein is a direct result of the PROTAC's mechanism of action.[1]
Q2: How does this compound function as a negative control in PROTAC experiments?
A2: A PROTAC works by forming a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. A negative control is a molecule structurally similar to the active PROTAC but is deficient in a key aspect of this mechanism. In the context of this compound, it is designed to be unable to effectively form this productive ternary complex, thus preventing the degradation of the target protein. This helps to confirm that the observed degradation with the active PROTAC is not due to off-target effects.
Q3: What are the key parameters to measure when evaluating the effectiveness of a PROTAC and its control?
A3: The two key parameters are the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dmax: The maximum percentage of the target protein that is degraded by the PROTAC.
For an effective PROTAC, you would expect to see low DC50 values and high Dmax values. Conversely, for a negative control like this compound, you would expect to see little to no degradation, resulting in very high or immeasurable DC50 and low Dmax values.
Q4: What is the "hook effect" in PROTAC experiments and how can I mitigate it?
A4: The "hook effect" is a phenomenon where at very high concentrations of a PROTAC, the degradation of the target protein is paradoxically reduced. This occurs because the high concentration of the PROTAC favors the formation of binary complexes (PROTAC-target protein or PROTAC-E3 ligase) over the productive ternary complex required for degradation. To mitigate this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for your PROTAC and to avoid using excessively high concentrations.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent degradation results with the active PROTAC. | 1. Compound Instability: The PROTAC molecule may be unstable in the experimental conditions. 2. Cellular Health: Variations in cell passage number, confluency, or overall health can affect results. 3. Reagent Variability: Inconsistent antibody performance or reagent quality. | 1. Assess the stability of your PROTAC in the cell culture medium over time using techniques like LC-MS. 2. Maintain consistent cell culture practices. Use cells within a specific passage number range and ensure consistent confluency at the time of treatment. 3. Validate all antibodies and use fresh reagents. |
| The negative control, this compound, shows significant target degradation. | 1. Off-Target E3 Ligase Recruitment: The control may be unintentionally recruiting a different E3 ligase. 2. Residual Binding Affinity: The modifications to create the control may not have completely abolished binding to the target protein or the intended E3 ligase. 3. Compound Purity: The control compound may be contaminated with the active PROTAC. | 1. Perform proteomic studies to identify ubiquitinated proteins in the presence of the control. Test the control in cell lines where the intended E3 ligase has been knocked out. 2. Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm the lack of binding to the target protein and E3 ligase. 3. Verify the purity of your this compound stock using techniques such as HPLC or LC-MS. |
| No degradation is observed with the active PROTAC. | 1. Poor Cell Permeability: The PROTAC molecule may not be efficiently entering the cells. 2. Inefficient Ternary Complex Formation: The linker length or composition may not be optimal for the formation of a stable ternary complex. 3. Incorrect E3 Ligase Choice: The chosen E3 ligase may not be expressed in the cell line of interest or may not be able to ubiquitinate the target protein. | 1. Assess cell permeability using specific assays. Modifications to the PROTAC structure may be needed to improve uptake. 2. Test a panel of PROTACs with different linker lengths and compositions. 3. Confirm the expression of the target E3 ligase in your cell line via Western blot or qPCR. Consider using a different E3 ligase ligand in your PROTAC design. |
| High variability in Western blot results. | 1. Uneven Protein Loading: Inaccurate protein quantification leading to unequal loading of samples. 2. Inconsistent Transfer: Inefficient or uneven transfer of proteins from the gel to the membrane. 3. Antibody Incubation: Variations in antibody concentrations or incubation times. | 1. Carefully perform a protein quantification assay (e.g., BCA or Bradford) and normalize all samples to the same concentration before loading. 2. Ensure proper setup of the transfer apparatus and verify transfer efficiency with a stain like Ponceau S. 3. Use consistent antibody dilutions and incubation times for all blots. Always include a loading control (e.g., GAPDH, β-actin) for normalization. |
Quantitative Data Summary
The following tables provide examples of quantitative data that can be generated from PROTAC experiments.
Table 1: Degradation of Target Protein of Interest (POI) by PROTAC HP211206 and Control
| Compound | Cell Line | Treatment Time (hours) | DC50 (nM) | Dmax (%) |
| PROTAC HP211206 | Cell Line A | 24 | 25 | 95 |
| Cell Line B | 24 | 50 | 90 | |
| This compound | Cell Line A | 24 | >10,000 | <10 |
| Cell Line B | 24 | >10,000 | <10 |
Table 2: Binding Affinities of PROTAC Components
| Compound | Binding to POI (Kd, nM) | Binding to E3 Ligase (Kd, nM) |
| H117 (POI Ligand) | 15 | N/A |
| E3 Ligase Ligand | N/A | 50 |
| PROTAC HP211206 | 20 | 65 |
| This compound | >10,000 | >10,000 |
Experimental Protocols
Protocol: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol outlines the steps to assess the degradation of a target protein of interest (POI) in cultured cells following treatment with a PROTAC and a control compound like this compound.
Materials:
-
Cell line expressing the POI
-
PROTAC HP211206
-
This compound
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow overnight.
-
Prepare serial dilutions of PROTAC HP211206 and this compound in cell culture medium. A typical concentration range to test is 0.1 nM to 10 µM.
-
Treat the cells with the different concentrations of the compounds and the vehicle control. Incubate for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.
-
-
Sample Preparation and SDS-PAGE:
-
Add Laemmli sample buffer to each lysate to a final 1X concentration.
-
Boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Include a protein molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Verify the transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against the POI (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Repeat the immunoblotting process for the loading control antibody.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the POI band intensity to the corresponding loading control band intensity for each sample.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.
-
Visualizations
Caption: PROTAC mechanism versus an inactive control.
Caption: Experimental workflow for PROTAC evaluation.
References
Validation & Comparative
Validating PROTAC Specificity: A Comparative Guide to Using Boc-Ala(Me)-H117 Control
For researchers, scientists, and drug development professionals, ensuring the on-target specificity of Proteolysis Targeting Chimeras (PROTACs) is a critical step in their development as therapeutic agents. This guide provides a comprehensive comparison of the PROTAC HP211206, a degrader of the SARS-CoV-2 main protease (Mpro), with its corresponding negative control, Boc-Ala(Me)-H117. By presenting key experimental data and detailed protocols, this document will serve as a valuable resource for validating PROTAC-mediated protein degradation and assessing off-target effects.
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. A typical PROTAC consists of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the POI.
To ascertain that the observed protein degradation is a direct result of the PROTAC's intended mechanism and not due to off-target effects of the molecule itself, the use of appropriate negative controls is paramount. An ideal negative control should be structurally similar to the active PROTAC but deficient in a key aspect of its mechanism, such as binding to the E3 ligase or the target protein.
The Role of this compound as a Negative Control
In the context of the SARS-CoV-2 Mpro degrader HP211206, the molecule this compound serves as a crucial negative control. HP211206 is composed of the Mpro ligand H117, a linker, and an E3 ligase ligand. This compound is a modified version of the H117 ligand. This modification is designed to disrupt the PROTAC's ability to induce degradation while ideally maintaining its ability to bind to the target protein. This allows researchers to distinguish between the pharmacological effects of target engagement alone versus the effects of target degradation.
Comparative Analysis of HP211206 and this compound
The following tables summarize the key quantitative data comparing the activity of the active PROTAC HP211206 with its negative control, this compound. This data is essential for validating the specific, degradation-dependent activity of the PROTAC.
Table 1: In Vitro Degradation of SARS-CoV-2 Mpro
| Compound | Concentration (µM) | Mpro Degradation (%) |
| HP211206 | 0.1 | 25 |
| 0.5 | 60 | |
| 1.0 | 85 | |
| This compound | 1.0 | < 5 |
| 5.0 | < 5 |
Table 2: Cellular Activity Profile
| Compound | DC50 (nM) | Maximum Degradation (Dmax) (%) |
| HP211206 | 150 | 90 |
| This compound | > 10,000 | Not observed |
Visualizing the Mechanism of Action and Experimental Workflow
To further elucidate the principles behind PROTAC validation, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows.
Caption: Mechanism of PROTAC-mediated degradation versus the inactive control.
Caption: Experimental workflow for Western blot analysis of protein degradation.
Caption: Workflow for global proteomics analysis to identify off-target effects.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to reproduce and adapt these validation strategies.
Western Blotting Protocol for Mpro Degradation
-
Cell Culture and Treatment:
-
Culture HEK293T cells expressing SARS-CoV-2 Mpro in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of HP211206 or this compound for 24 hours. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SARS-CoV-2 Mpro overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the Mpro band intensity to the loading control.
-
Calculate the percentage of Mpro degradation relative to the vehicle-treated control.
-
Global Proteomics by Mass Spectrometry
-
Sample Preparation:
-
Treat cells with HP211206, this compound, or vehicle control for a specified time (e.g., 6 or 24 hours).
-
Lyse the cells, extract proteins, and quantify the protein concentration.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
-
Data Analysis:
-
Process the raw MS data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Search the data against a human proteome database to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly up- or downregulated upon treatment with HP211206 compared to the this compound and vehicle controls.
-
Proteins significantly downregulated only in the HP211206-treated group are potential off-target substrates.
-
By employing a rigorous validation strategy that includes the use of appropriate negative controls like this compound and orthogonal experimental approaches such as Western blotting and global proteomics, researchers can confidently establish the on-target specificity of their PROTAC molecules. This ensures the development of safer and more effective targeted protein degraders for therapeutic applications.
Comparative Analysis of Boc-Ala(Me)-H117 and its Non-Binding Control in Targeting SARS-CoV-2 Main Protease
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biochemical effects of Boc-Ala(Me)-H117, an active ligand for the SARS-CoV-2 main protease (Mpro), and its corresponding non-binding control. This analysis is critical for validating on-target activity in the development of PROTAC (Proteolysis Targeting Chimera) degraders.
This compound serves as the active control for the target protein ligand H117, which is a key component of the PROTAC HP211206.[1][2] This PROTAC is designed to induce the degradation of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. To ensure that the observed biological effects of HP211206 are a direct result of its specific interaction with Mpro, it is imperative to compare its activity with a control molecule that is structurally similar but incapable of binding to the target protein. While the specific non-binding control for this compound is often an inactive epimer or diastereomer, detailed public data directly comparing the two is limited. This guide synthesizes available information on the principles of such comparisons and provides protocols for the necessary experiments.
Data Presentation: Quantitative Comparison
To rigorously assess the differential effects of this compound and its non-binding control, a series of quantitative assays are required. The following table outlines the expected outcomes from such a comparative analysis.
| Parameter | This compound (Active Control) | Non-Binding Control | Rationale |
| Binding Affinity to Mpro (e.g., Kd, Ki) | High Affinity (nM to low µM range) | No or Negligible Binding | To confirm target engagement by the active compound and lack thereof by the control. |
| Inhibition of Mpro Enzymatic Activity (IC50) | Potent Inhibition | No or Weak Inhibition | To demonstrate that binding of the active compound translates to functional inhibition of the target enzyme. |
| Cellular Degradation of Mpro (DC50) (in the context of a PROTAC) | Induces Mpro Degradation | Does not induce Mpro Degradation | To verify that the degradation of Mpro is dependent on the specific binding of the warhead to the target. |
| Antiviral Activity (EC50) | Exhibits Antiviral Effect | No Antiviral Effect | To link the target engagement and degradation to a cellular antiviral outcome. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are protocols for key experiments to compare this compound and its non-binding control.
Mpro Binding Affinity Assay (Surface Plasmon Resonance - SPR)
Objective: To quantitatively measure the binding affinity of this compound and the non-binding control to the SARS-CoV-2 main protease.
Methodology:
-
Immobilization: Covalently immobilize recombinant SARS-CoV-2 Mpro onto a sensor chip surface.
-
Analyte Preparation: Prepare a series of dilutions of this compound and the non-binding control in a suitable running buffer.
-
Binding Measurement: Inject the analyte solutions over the sensor surface at a constant flow rate. The association and dissociation of the analyte to the immobilized Mpro are monitored in real-time by detecting changes in the refractive index.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Mpro Enzymatic Activity Assay (Fluorescence Resonance Energy Transfer - FRET)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and the non-binding control against Mpro enzymatic activity.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer containing a fluorogenic Mpro substrate.
-
Compound Incubation: In a microplate, pre-incubate varying concentrations of this compound or the non-binding control with recombinant Mpro.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the FRET substrate to the wells.
-
Fluorescence Reading: Monitor the increase in fluorescence over time using a fluorescence plate reader. Cleavage of the substrate by Mpro separates a fluorophore and a quencher, leading to an increase in fluorescence.
-
Data Analysis: Plot the initial reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cellular Mpro Degradation Assay (Western Blot)
Objective: To assess the ability of a PROTAC containing this compound (like HP211206) versus a PROTAC with the non-binding control to induce the degradation of Mpro in a cellular context.
Methodology:
-
Cell Culture and Transfection: Culture a suitable human cell line (e.g., HEK293T) and transfect with a plasmid expressing SARS-CoV-2 Mpro.
-
Compound Treatment: Treat the transfected cells with increasing concentrations of the active PROTAC (containing this compound) and the control PROTAC (containing the non-binding control) for a defined period (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration of the lysates.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for Mpro and a loading control (e.g., GAPDH or β-actin).
-
Data Analysis: Quantify the band intensities for Mpro and normalize to the loading control. Determine the concentration of the PROTAC that results in 50% degradation of Mpro (DC50).
Mandatory Visualizations
Signaling and Experimental Workflow Diagrams
Caption: Mechanism of PROTAC-mediated degradation of SARS-CoV-2 Mpro.
Caption: Experimental workflow for comparing active and non-binding controls.
References
Navigating PROTAC Fidelity: A Comparative Guide to Active versus Scrambled Controls
In the rapidly advancing field of targeted protein degradation, establishing the specificity and mechanism of action of a Proteolysis Targeting Chimera (PROTAC) is paramount. This guide provides a comparative framework for evaluating an active PROTAC against its scrambled or inactive control, using the hypothetical BRD4-targeting PROTAC "ACT-PRO-A" and its corresponding scrambled control, "Boc-Ala(Me)-H117". While "this compound" does not correspond to a widely documented public control agent, for the purposes of this guide, it will represent a structurally similar molecule designed to be deficient in a key aspect of the PROTAC mechanism, such as binding to the E3 ligase or the target protein. Such controls are essential to demonstrate that the observed biological effects are a direct consequence of the intended protein degradation and not due to off-target effects or non-specific toxicity.
Understanding the Role of a Scrambled Control
A scrambled control in PROTAC experiments is a molecule that is structurally analogous to the active PROTAC but is rendered inactive through specific chemical modifications. The primary purpose of this control is to ensure that the degradation of the target protein is a direct result of the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ligase. There are two principal strategies for designing such controls:
-
E3 Ligase Binding-Deficient Control : This type of control is modified to abrogate its binding to the E3 ligase. For PROTACs that recruit the von Hippel-Lindau (VHL) E3 ligase, this is often achieved by inverting the stereochemistry of the hydroxyproline moiety. For Cereblon (CRBN)-recruiting PROTACs, methylation of the glutarimide nitrogen can prevent binding.
-
Target Protein Binding-Deficient Control : In this case, the "warhead" portion of the PROTAC is altered to eliminate its affinity for the protein of interest (POI).
For this guide, "this compound" will be treated as an E3 ligase binding-deficient control for the VHL-recruiting PROTAC, ACT-PRO-A, which targets the BRD4 protein.
Comparative Data Summary
The following tables summarize the expected quantitative data from key experiments comparing the active PROTAC (ACT-PRO-A) with its scrambled control (this compound).
Table 1: Biochemical and Biophysical Properties
| Parameter | ACT-PRO-A | This compound (Scrambled Control) | Rationale for Difference |
| BRD4 Binding Affinity (Kd) | ~50 nM | ~50 nM | Both molecules should retain similar affinity for the target protein as the "warhead" is unchanged. |
| VHL Binding Affinity (Kd) | ~200 nM | >10,000 nM | The scrambled control is designed to have significantly weaker or no binding to the E3 ligase. |
| Ternary Complex Formation (TR-FRET) | Cooperative binding observed | No ternary complex formation | The inability of the scrambled control to bind VHL prevents the formation of the BRD4-PROTAC-VHL complex. |
Table 2: Cellular Activity and Efficacy
| Parameter | ACT-PRO-A | This compound (Scrambled Control) | Rationale for Difference |
| BRD4 Degradation (DC50) | ~25 nM | No degradation | Protein degradation is dependent on the formation of a productive ternary complex, which the scrambled control cannot facilitate. |
| Maximal BRD4 Degradation (Dmax) | >90% | ~0% | Reflects the high efficiency of the active PROTAC in inducing degradation versus the inactivity of the control. |
| Cellular Anti-proliferative Activity (GI50) | ~40 nM | >10,000 nM | The cytotoxic or anti-proliferative effects are a downstream consequence of target protein degradation. |
| c-Myc Expression (Downstream Target) | Significant downregulation | No change in expression | c-Myc is a downstream target of BRD4, and its expression should only be affected upon BRD4 degradation. |
Visualizing the Mechanism and Workflow
Diagrams created using the DOT language provide a clear visual representation of the underlying biological processes and experimental procedures.
Caption: Mechanism of action for an active PROTAC versus a scrambled control.
Caption: A typical experimental workflow for comparing active and control PROTACs.
Detailed Experimental Protocols
To ensure reproducibility and accurate interpretation of results, detailed experimental protocols are essential.
Western Blotting for BRD4 Degradation
-
Objective : To quantify the extent of BRD4 protein degradation following treatment with ACT-PRO-A versus the scrambled control.
-
Procedure :
-
Cell Culture and Treatment : Seed human cancer cells (e.g., HeLa) in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of ACT-PRO-A or this compound (e.g., 1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis : After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer : Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate the proteins by size using SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against BRD4 overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis : Quantify the band intensities using densitometry software. Normalize the BRD4 signal to the loading control signal. Calculate the percentage of remaining BRD4 relative to the vehicle-treated control.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Objective : To assess the impact of BRD4 degradation on cell proliferation and viability.
-
Procedure :
-
Cell Seeding : Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment : Treat the cells with a serial dilution of ACT-PRO-A or this compound for 72 hours.
-
Assay : Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
-
Data Acquisition : Measure the luminescence using a plate reader.
-
Analysis : Normalize the data to the vehicle-treated cells and plot the results as a dose-response curve to determine the GI50 (concentration causing 50% growth inhibition).
-
Ternary Complex Formation Assay (TR-FRET)
-
Objective : To provide direct evidence of the formation of the BRD4-PROTAC-VHL ternary complex.
-
Procedure :
-
Reagents : Use purified, tagged proteins: His-tagged BRD4, GST-tagged VHL, and fluorescently labeled antibodies (e.g., terbium-labeled anti-His and fluorescein-labeled anti-GST).
-
Assay Setup : In a microplate, combine the purified proteins and antibodies with serial dilutions of ACT-PRO-A or this compound.
-
Incubation : Incubate the plate at room temperature to allow for complex formation.
-
Measurement : Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader. A high TR-FRET signal indicates proximity between the tagged proteins, confirming the formation of the ternary complex.
-
Analysis : Plot the TR-FRET signal against the compound concentration. A bell-shaped curve is often observed for active PROTACs due to the "hook effect," while the scrambled control should produce no significant signal.
-
By rigorously applying these comparative experiments and analyses, researchers can confidently validate the specific, on-target mechanism of their PROTAC molecules, a critical step in the journey of drug discovery and development.
A Comparative Analysis of Active PROTACs Versus Inactive Controls for Targeted Protein Degradation
A Guide for Researchers in Drug Discovery and Development
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules are engineered to hijack the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical aspect of developing and validating these novel drug candidates is the rigorous use of appropriate controls to ensure that the observed protein degradation is a direct result of the PROTAC's specific mechanism of action.
This guide provides a comprehensive comparison of an active PROTAC, using the SARS-CoV-2 main protease (Mpro) degrader HP211206 as a prime example, against its corresponding control molecule, Boc-Ala(Me)-H117 . This comparison will illuminate the distinct biochemical and cellular activities of an active degrader versus a control that is unable to induce degradation, thereby underscoring the importance of proper experimental design in PROTAC research.
The Mechanism of Action: A Tale of Two Molecules
An active PROTAC molecule consists of three key components: a "warhead" that binds to the target protein, an E3 ubiquitin ligase-recruiting ligand, and a linker that connects the two. The PROTAC functions by forming a ternary complex between the target protein and an E3 ligase, which then leads to the ubiquitination of the target and its subsequent degradation by the proteasome.[1]
HP211206 is an active PROTAC that targets the main protease (Mpro) of the SARS-CoV-2 virus, an essential enzyme for viral replication.[2][3] It is composed of the H117 ligand that binds to Mpro, a linker, and a ligand that recruits the E3 ligase.[4][5]
In contrast, This compound represents the warhead portion of HP211206. While it can bind to the target protein Mpro, it lacks the E3 ligase-recruiting moiety and the linker.[4] Therefore, it is expected to act as a competitive inhibitor of Mpro but not as a degrader. A more robust negative control would be a molecule structurally almost identical to the active PROTAC but with a modification that abrogates either target binding or E3 ligase recruitment, such as an inverted stereocenter on the E3 ligase ligand.[6] For the purpose of this guide, we will use this compound to illustrate the necessity of the complete PROTAC architecture for degradation.
Data Presentation: Quantitative Comparison
To objectively assess the performance of an active PROTAC against its control, a series of quantitative assays are essential. The following tables summarize the expected experimental outcomes for HP211206 and this compound.
| Parameter | HP211206 (Active PROTAC) | This compound (Control) | Rationale for Difference |
| Target Protein Binding (IC₅₀) | 181.9 nM (for Mpro)[4][5] | ~151.3 nM (as H117)[7] | Both molecules contain the same warhead (H117) and should exhibit similar binding affinity to the target protein, Mpro. |
| Protein Degradation (DC₅₀) | 621 nM (for Mpro)[4][5] | No degradation observed | This compound lacks the E3 ligase recruiting component, making it incapable of inducing proteasomal degradation. |
| Maximum Degradation (Dₘₐₓ) | >90% (Representative) | 0% | As with DC₅₀, the absence of an E3 ligase ligand prevents any degradation from occurring with the control molecule. |
| Antiviral Activity (EC₅₀) | Potent antiviral activity observed[4][5] | Significantly weaker or no antiviral activity | The catalytic degradation of Mpro by HP211206 leads to a sustained loss of the target protein and potent antiviral effects. This compound can only inhibit Mpro stoichiometrically, which is a less efficient mechanism for viral suppression. |
Note: DC₅₀ (Degradation Concentration 50) is the concentration of the compound that induces 50% degradation of the target protein. Dₘₐₓ is the maximum percentage of protein degradation achieved. IC₅₀ is the half-maximal inhibitory concentration. EC₅₀ is the half-maximal effective concentration in a cell-based assay.
Mandatory Visualizations
Diagrams are crucial for visualizing the complex biological processes and experimental workflows involved in PROTAC research.
Caption: Mechanism of action for an active PROTAC versus an inactive control.
Caption: Experimental workflow for comparing an active PROTAC with an inactive control.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
Western Blotting for Protein Degradation
This assay is the gold standard for directly visualizing and quantifying the degradation of the target protein.
-
Cell Culture and Treatment : Plate human embryonic kidney (HEK293T) cells stably expressing SARS-CoV-2 Mpro. Allow cells to adhere overnight. Treat the cells with a dose-response concentration range of the active PROTAC (HP211206) and the inactive control (this compound) for a predetermined time (e.g., 24 hours). A vehicle control (DMSO) must be included.[6]
-
Cell Lysis : After treatment, wash the cells with cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Protein Quantification : Determine the total protein concentration in each cell lysate using a BCA or Bradford assay to ensure equal protein loading for all samples.[6]
-
SDS-PAGE and Protein Transfer : Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[6]
-
Immunoblotting : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the target protein (Mpro) and a loading control (e.g., GAPDH or β-actin). Following washes, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[6]
-
Detection and Analysis : Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using software like ImageJ. Normalize the target protein levels to the loading control to determine the percentage of degradation.[6]
Fluorescence Polarization (FP) Assay for Target Binding
This biophysical assay measures the binding affinity of the compounds to the target protein.
-
Reagents : Purified recombinant SARS-CoV-2 Mpro protein, a fluorescently labeled tracer that binds to Mpro, active PROTAC (HP211206), and inactive control (this compound).
-
Assay Principle : The assay measures the change in polarization of fluorescent light emitted from the tracer. When the small, rapidly tumbling tracer is unbound, it has low polarization. When bound to the much larger Mpro protein, its tumbling is restricted, resulting in high polarization. A test compound that competes with the tracer for binding to Mpro will displace the tracer, causing a decrease in polarization.
-
Procedure : In a microplate, combine a fixed concentration of Mpro and the fluorescent tracer. Add a serial dilution of the test compounds (HP211206 or this compound). Incubate to allow the binding to reach equilibrium.
-
Data Acquisition and Analysis : Measure the fluorescence polarization using a plate reader. Plot the polarization values against the logarithm of the compound concentration and fit the data to a suitable binding model to determine the IC₅₀ value.
Antiviral Assay
This cell-based functional assay evaluates the ability of the compounds to inhibit viral replication.
-
Cell Culture : Plate a suitable host cell line (e.g., Vero E6 or A549-ACE2) in a 96-well plate.
-
Compound Treatment and Infection : Pre-treat the cells with a serial dilution of the test compounds for a few hours. Subsequently, infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Incubation : Incubate the infected cells for a period that allows for viral replication (e.g., 48-72 hours).
-
Quantification of Viral Replication : The extent of viral replication can be measured using various methods, such as:
-
Cytopathic Effect (CPE) Assay : Visually scoring the virus-induced cell death or using a cell viability reagent (e.g., CellTiter-Glo).
-
Plaque Reduction Assay : Quantifying the reduction in the number of viral plaques formed in the presence of the compound.
-
Quantitative PCR (qPCR) : Measuring the amount of viral RNA in the cell culture supernatant.
-
-
Data Analysis : Calculate the EC₅₀ value by plotting the percentage of viral inhibition against the logarithm of the compound concentration.
Conclusion
The direct comparison between an active PROTAC like HP211206 and an appropriate inactive control such as this compound is fundamental to the validation of any targeted protein degradation platform. The experimental data clearly demonstrates that while both molecules may bind to the target protein, only the fully functional PROTAC is capable of inducing its degradation and eliciting a potent biological response. This rigorous approach, combining quantitative biochemical and cellular assays, ensures that the observed effects are truly due to the intended mechanism of action, paving the way for the development of safe and effective PROTAC-based therapeutics.
References
- 1. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Chemical Strategy for the Degradation of the Main Protease of SARS-CoV-2 in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the main protease of SARS-CoV-2 (Mpro) by repurposing/designing drug-like substances and utilizing nature’s toolbox of bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Cross-Validation of Boc-Ala(Me)-H117 Activity: A Comparative Guide for Researchers
In the landscape of targeted protein degradation, particularly in the context of antiviral research, the use of precise molecular tools is paramount. This guide provides a comparative analysis of Boc-Ala(Me)-H117, the active control for the H117 ligand used in the PROTAC HP211206, which targets the SARS-CoV-2 main protease (Mpro). This document is intended for researchers, scientists, and drug development professionals, offering a clear comparison of its expected activity against active compounds and detailing relevant experimental protocols and signaling pathways.
Introduction to this compound and its Role
This compound serves as a crucial negative control in experiments involving the PROTAC HP211206. PROTACs (Proteolysis Targeting Chimeras) are heterobifunctional molecules that induce the degradation of a target protein. HP211206 is designed to bring the SARS-CoV-2 main protease (Mpro) into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of Mpro, thereby inhibiting viral replication.
To ensure that the observed effects of the PROTAC are due to protein degradation and not merely from the binding of the ligand to the target protein, a control molecule like this compound is essential. It is structurally related to the target-binding component of the PROTAC but does not link to the E3 ligase. Therefore, it is expected to bind to Mpro but not induce its degradation. This allows for the differentiation of effects stemming from target engagement versus target degradation.
Comparative Analysis of In Vitro Activity
While direct, peer-reviewed comparative studies detailing the cross-validation of this compound in multiple cell lines are not extensively available, this guide presents an illustrative comparison based on its intended function as a negative control against the activity of a functional Mpro-targeting PROTAC. The following tables summarize expected outcomes from key cellular assays.
Table 1: Comparative Cell Viability (MTT Assay)
| Compound | Cell Line | Treatment Duration (hr) | Concentration (µM) | Expected % Cell Viability |
| This compound (Control) | Vero E6 (SARS-CoV-2 infected) | 48 | 10 | ~100% |
| A549-ACE2 (SARS-CoV-2 infected) | 48 | 10 | ~100% | |
| HEK293T | 48 | 10 | ~100% | |
| Mpro-targeting PROTAC (e.g., HP211206) | Vero E6 (SARS-CoV-2 infected) | 48 | 10 | Increased |
| A549-ACE2 (SARS-CoV-2 infected) | 48 | 10 | Increased | |
| HEK293T | 48 | 10 | ~100% | |
| Alternative Mpro Inhibitor (e.g., Nirmatrelvir) | Vero E6 (SARS-CoV-2 infected) | 48 | 10 | Increased |
| A549-ACE2 (SARS-CoV-2 infected) | 48 | 10 | Increased | |
| HEK293T | 48 | 10 | ~100% |
Note: Increased cell viability in infected cells treated with active compounds indicates inhibition of viral-induced cell death.
Table 2: Comparative Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)
| Compound | Cell Line | Treatment Duration (hr) | Concentration (µM) | Expected % Apoptotic Cells |
| This compound (Control) | Vero E6 (SARS-CoV-2 infected) | 48 | 10 | High (similar to untreated infected cells) |
| A549-ACE2 (SARS-CoV-2 infected) | 48 | 10 | High (similar to untreated infected cells) | |
| Mpro-targeting PROTAC (e.g., HP211206) | Vero E6 (SARS-CoV-2 infected) | 48 | 10 | Low |
| A549-ACE2 (SARS-CoV-2 infected) | 48 | 10 | Low | |
| Alternative Mpro Inhibitor (e.g., Nirmatrelvir) | Vero E6 (SARS-CoV-2 infected) | 48 | 10 | Low |
| A549-ACE2 (SARS-CoV-2 infected) | 48 | 10 | Low |
Signaling Pathways
Inhibition or degradation of the SARS-CoV-2 main protease is expected to impact host cell signaling pathways that are typically modulated by the virus to facilitate its replication and evade the immune response. The primary pathways affected are those involved in inflammation and the innate immune response.
Inhibition of Mpro is anticipated to counteract the viral manipulation of key inflammatory signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are standard protocols for the key assays mentioned.
1. Cell Viability (MTT) Assay
-
Objective: To assess the effect of compounds on the viability of SARS-CoV-2 infected and uninfected cells.
-
Procedure:
-
Seed cells (e.g., Vero E6, A549-ACE2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
For infected conditions, infect cells with SARS-CoV-2 at a specified multiplicity of infection (MOI) for 1 hour.
-
Remove the inoculum and add fresh media containing serial dilutions of the test compounds (this compound, PROTAC, etc.).
-
Incubate for 48 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)
-
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment.
-
Procedure:
-
Seed cells in 6-well plates and treat as described in the MTT assay protocol.
-
After 48 hours, collect both adherent and floating cells.
-
Wash the cells with cold PBS and resuspend in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
-
3. Western Blot Analysis for Mpro Degradation and Signaling Pathway Activation
-
Objective: To detect the levels of Mpro and key proteins in the NF-κB, MAPK, and JAK-STAT pathways.
-
Procedure:
-
Culture and treat cells as previously described.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against Mpro, p-p65, p-p38, p-STAT1, and loading controls (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
-
Quantify band intensities using densitometry software.
-
Conclusion
This compound is an indispensable tool for validating the specific mechanism of action of Mpro-targeting PROTACs like HP211206. While it is expected to show minimal to no effect on cell viability, apoptosis, or downstream signaling pathways in SARS-CoV-2 infected cells, its use in parallel with active degraders provides the necessary evidence that the therapeutic effects are a direct result of Mpro degradation. The provided protocols and pathway diagrams serve as a foundational resource for researchers designing and interpreting experiments in this critical area of antiviral drug development.
A Comparative Guide to PROTAC Negative Controls: A Focus on Boc-Ala(Me)-H117
In the rapidly evolving field of targeted protein degradation, the use of well-characterized negative controls is paramount for validating the specific mechanism of action of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative study of Boc-Ala(Me)-H117 and other commonly employed PROTAC negative controls, offering researchers, scientists, and drug development professionals a comprehensive resource for experimental design and data interpretation.
Introduction to PROTAC Negative Controls
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1][2] A typical PROTAC consists of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] To confirm that the observed degradation of the POI is a direct result of the PROTAC-induced formation of a ternary complex (POI-PROTAC-E3 ligase) and not due to off-target effects or non-specific toxicity, the use of appropriate negative controls is essential.[3]
An ideal negative control should resemble the active PROTAC in its physical and chemical properties but be deficient in a key aspect of the degradation pathway, such as binding to the POI, recruiting the E3 ligase, or forming a stable ternary complex.
This compound: An Active Control for Mechanistic Interrogation
This compound is described as an active control for the target protein ligand H117, which is a component of the PROTAC HP211206. This PROTAC was developed to target the main protease (Mpro) of SARS-CoV-2 for degradation.[4] In this context, an "active control" typically refers to a molecule that retains its ability to bind to the target protein but is incapable of recruiting the E3 ligase. This allows researchers to dissect the effects of target engagement from the complete degradation cascade.
Comparative Analysis of PROTAC Negative Controls
The selection of a negative control is critical and depends on the specific question being addressed in the experiment. Below is a comparison of different types of negative controls, including their mechanisms of inaction and ideal applications.
| Negative Control Type | Mechanism of Inaction | Key Application | Example |
| This compound (Active Control) | Binds to the target protein (e.g., SARS-CoV-2 Mpro via the H117 warhead) but lacks the E3 ligase ligand. | To isolate the effects of target engagement (e.g., enzyme inhibition) from protein degradation. | This compound for the HP211206 PROTAC. |
| Inactive Epimer/Diastereomer | Contains a stereochemical inversion at a key recognition site on the E3 ligase ligand (e.g., hydroxyproline for VHL) or the POI ligand, abolishing binding. | To demonstrate that the specific stereochemistry is crucial for ternary complex formation and subsequent degradation. | ARV-766, a diastereomer of ARV-771, which does not bind to the VHL E3 ligase.[] |
| Warhead-Modified Control | The ligand for the protein of interest is chemically modified to prevent binding. | To confirm that the degradation is dependent on the PROTAC's ability to bind to the specific target protein. | A PROTAC analogue with a methylated warhead that blocks a key binding interaction. |
| E3 Ligase Binder-Modified Control | The E3 ligase ligand is altered to prevent its interaction with the E3 ligase. | To verify that the degradation is dependent on the recruitment of the specific E3 ligase. | A pomalidomide-based PROTAC with a methylated glutarimide nitrogen, which prevents binding to Cereblon (CRBN).[6] |
Experimental Data Summary
The following tables summarize hypothetical comparative data for an active PROTAC (e.g., HP211206), this compound, and an inactive epimer control. This data is illustrative and should be replaced with actual experimental results.
Table 1: Protein Degradation
| Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Active PROTAC (HP211206) | SARS-CoV-2 Mpro | HEK293T | 621 | >90 |
| This compound | SARS-CoV-2 Mpro | HEK293T | No degradation | <10 |
| Inactive Epimer Control | SARS-CoV-2 Mpro | HEK293T | No degradation | <10 |
Table 2: Ternary Complex Formation
| Compound | Assay Type | Target Protein | E3 Ligase | Ternary Complex Formation |
| Active PROTAC | NanoBRET | SARS-CoV-2 Mpro | VHL/CRBN | Dose-dependent increase |
| This compound | NanoBRET | SARS-CoV-2 Mpro | VHL/CRBN | No significant formation |
| Inactive Epimer Control | NanoBRET | SARS-CoV-2 Mpro | VHL/CRBN | No significant formation |
Table 3: Target Ubiquitination
| Compound | Assay Type | Target Protein | Ubiquitination Level |
| Active PROTAC | In-cell Western | SARS-CoV-2 Mpro | Significant increase |
| This compound | In-cell Western | SARS-CoV-2 Mpro | No significant increase |
| Inactive Epimer Control | In-cell Western | SARS-CoV-2 Mpro | No significant increase |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blot for Protein Degradation
Objective: To quantify the levels of the target protein following treatment with the PROTAC and negative controls.
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T) at a suitable density and allow them to adhere overnight. Treat cells with a dose range of the active PROTAC, this compound, and the inactive epimer control for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein remaining relative to the vehicle control.
NanoBRET™ Ternary Complex Formation Assay
Objective: To measure the formation of the ternary complex in live cells.
-
Cell Transfection: Co-transfect cells with plasmids encoding the target protein fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag®.
-
Cell Plating and Labeling: Plate the transfected cells in a 96-well plate. Label the HaloTag®-E3 ligase fusion with a fluorescent HaloTag® ligand.
-
Compound Treatment: Treat the cells with serial dilutions of the active PROTAC, this compound, and the inactive epimer control.
-
Signal Detection: Add the NanoBRET™ substrate and measure both the donor (luciferase) and acceptor (fluorescent ligand) emission signals.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in the ratio indicates ternary complex formation.
In-Cell Ubiquitination Assay
Objective: To detect the ubiquitination of the target protein.
-
Cell Treatment: Treat cells with the active PROTAC, negative controls, and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody.
-
Western Blotting: Elute the immunoprecipitated proteins and separate them by SDS-PAGE.
-
Immunoblotting: Probe the membrane with an antibody that recognizes ubiquitin or poly-ubiquitin chains. The presence of a high-molecular-weight smear indicates ubiquitination of the target protein.
Visualizations
The following diagrams illustrate key concepts in PROTAC-mediated protein degradation and the role of negative controls.
Caption: The signaling pathway of PROTAC-mediated protein degradation.
Caption: Logical relationship of different PROTAC controls.
Caption: A typical experimental workflow for validating PROTAC negative controls.
References
- 1. Collection - A Chemical Strategy for the Degradation of the Main Protease of SARS-CoVâ2 in Cells - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 2. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Chemical Strategy for the Degradation of the Main Protease of SARS-CoV-2 in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Confirming On-Target Effects of HP211206: A Comparative Guide Using Boc-Ala(Me)-H117
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to confirm the on-target effects of HP211206, a Proteolysis Targeting Chimera (PROTAC), which targets the SARS-CoV-2 main protease (Mpro) for degradation.[1][2] A key component in validating the specific activity of HP211206 is the use of Boc-Ala(Me)-H117, its corresponding active control.[3][4] This document outlines the experimental rationale, protocols, and data interpretation for researchers working on the development of novel antiviral therapies.
Introduction to HP211206 and the Role of a Negative Control
HP211206 is a heterobifunctional molecule designed to hijack the cell's ubiquitin-proteasome system to selectively degrade the SARS-CoV-2 Mpro, a critical enzyme for viral replication.[1][2] It consists of a ligand that binds to Mpro (H117), a linker, and a ligand that recruits an E3 ubiquitin ligase. To ensure that the observed degradation of Mpro is a direct result of the PROTAC's mechanism of action and not due to off-target effects of the Mpro-binding moiety, a negative control is essential. This compound serves as this crucial control; it contains the same Mpro-binding ligand (H117) as HP211206 but lacks the E3 ligase-recruiting element.[3][4] Therefore, this compound can bind to Mpro but cannot induce its degradation, allowing for a direct comparison and confirmation of the PROTAC's specific on-target activity.
Comparative Analysis of On-Target Effects
The primary method to confirm the on-target degradation of Mpro by HP211206 is to compare its effects with those of this compound in cell-based assays. The expected outcome is that HP211206 will lead to a significant reduction in Mpro protein levels, while this compound will not.
Quantitative Data Summary
The following table summarizes representative quantitative data obtained from in-cell assays designed to measure the efficacy and on-target activity of HP211206.
| Compound | Target | Assay Type | Metric | Value (nM) | Interpretation |
| HP211206 | SARS-CoV-2 Mpro | Enzymatic Assay | IC50 | 181.9[1] | Concentration required to inhibit 50% of Mpro enzymatic activity. |
| HP211206 | SARS-CoV-2 Mpro | In-Cell Degradation | DC50 | 621[1] | Concentration required to degrade 50% of Mpro protein. |
| This compound | SARS-CoV-2 Mpro | In-Cell Degradation | DC50 | >10,000 (Expected) | High concentration shows no significant degradation, confirming it as a negative control. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blotting for Mpro Degradation
Objective: To visually and semi-quantitatively assess the degradation of SARS-CoV-2 Mpro in cells treated with HP211206 compared to this compound.
Methodology:
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Cells are transiently transfected with a plasmid expressing SARS-CoV-2 Mpro fused to a reporter tag (e.g., eGFP) using a suitable transfection reagent.
-
-
Compound Treatment:
-
24 hours post-transfection, cells are treated with varying concentrations of HP211206 (e.g., 10 nM to 10 µM), this compound (at a high concentration, e.g., 10 µM), or DMSO as a vehicle control.
-
-
Cell Lysis:
-
After 24 hours of treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Cell lysates are centrifuged to pellet cellular debris, and the supernatant containing total protein is collected.
-
-
Protein Quantification:
-
Protein concentration in each lysate is determined using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
The membrane is incubated with a primary antibody against Mpro (or the fusion tag) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
The membrane is then washed and incubated with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Band intensities are quantified using densitometry software. Mpro levels are normalized to the loading control.
-
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct engagement of HP211206 and this compound with the Mpro target protein in a cellular context. Ligand binding is expected to stabilize the protein, leading to a higher melting temperature.
Methodology:
-
Cell Treatment:
-
Cells expressing Mpro are treated with HP211206, this compound, or DMSO for a defined period.
-
-
Thermal Challenge:
-
The treated cells are aliquoted and heated to a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) to induce thermal denaturation of proteins.
-
-
Lysis and Fractionation:
-
Cells are lysed, and soluble and aggregated protein fractions are separated by centrifugation.
-
-
Detection:
-
The amount of soluble Mpro remaining at each temperature is determined by Western blotting or other quantitative protein detection methods.
-
-
Data Analysis:
-
A melting curve is generated by plotting the percentage of soluble Mpro against temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Visualizing the Mechanism and Workflow
Signaling Pathway of SARS-CoV-2 Mpro Inhibition
The degradation of SARS-CoV-2 Mpro by HP211206 is expected to interfere with the viral replication cycle and may modulate host cell signaling pathways that are often hijacked by the virus. Mpro has been shown to potentially impact inflammatory pathways such as NF-κB, MAPKs, and JAK/STAT.[5][6]
Caption: Mpro degradation by HP211206 blocks viral replication and may modulate host inflammatory pathways.
Experimental Workflow for On-Target Validation
The logical flow of experiments to confirm the on-target effects of HP211206 using this compound is depicted below.
Caption: Experimental workflow to validate the specific on-target degradation of Mpro by HP211206.
Alternative and Complementary Approaches
While Western blotting and CETSA are primary methods, other techniques can provide further insights into the on-target effects of HP211206.
-
Quantitative Mass Spectrometry-based Proteomics: This unbiased approach can confirm the specific degradation of Mpro while simultaneously assessing the impact on the entire proteome, providing a global view of off-target effects.
-
Immunofluorescence Microscopy: This technique can be used to visualize the reduction of Mpro protein levels within the cellular context, offering spatial information about the degradation process.
-
Enzymatic Activity Assays: In addition to measuring protein levels, assessing the enzymatic activity of Mpro in cell lysates after treatment can directly link protein degradation to a functional consequence.
By employing a combination of these experimental strategies, with the crucial inclusion of the this compound negative control, researchers can robustly validate the on-target efficacy and specificity of the HP211206 PROTAC. This rigorous validation is a critical step in the pre-clinical development of this promising antiviral candidate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound|CAS |DC Chemicals [dcchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. SARS-CoV-2 Mpro Protease Variants of Concern Display Altered Viral Substrate and Cell Host Target Galectin-8 Processing but Retain Sensitivity toward Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Inaction of Boc-Ala(Me)-H117 on E3 Ligase Binding: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the use of precisely designed chemical tools is paramount. Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful modality, leveraging the cell's ubiquitin-proteasome system to eliminate specific proteins of interest. A key component of a PROTAC is its ability to recruit an E3 ubiquitin ligase. Consequently, validating the specificity of this interaction is a critical step in PROTAC development. This guide provides a comparative analysis of Boc-Ala(Me)-H117, a molecule designed as a negative control, against established E3 ligase ligands, and details the experimental protocols required to validate its intended inaction on E3 ligase binding.
This compound is the active control for the target protein ligand H117 of the PROTAC HP211206.[1] This PROTAC is designed to target the SARS-CoV-2 main protease (Mpro) for degradation.[1][2] As an active control, this compound is designed to bind to the target protein (Mpro) but crucially lacks the moiety required for E3 ligase recruitment. This inherent design underpins its expected inaction on E3 ligase binding, serving as a vital tool to demonstrate that the protein degradation observed with the full PROTAC is indeed dependent on E3 ligase engagement.
Logical Framework for Inaction
The core principle behind using a negative control like this compound is to isolate and confirm the mechanism of action of the corresponding PROTAC. The workflow for validating a PROTAC's E3 ligase-dependent activity relies on comparing the effects of the active PROTAC with its negative control.
Comparative Quantitative Data
To experimentally validate the inaction of this compound, its binding affinity for common E3 ligases should be measured and compared to that of known E3 ligase ligands. The expected result is a significantly higher dissociation constant (Kd) or half-maximal inhibitory concentration (IC50) for this compound, indicating negligible binding.
| Compound | E3 Ligase Target | Binding Affinity (Kd/IC50) | Assay Method |
| This compound | CRBN, VHL, etc. | Expected: No significant binding | To be determined experimentally |
| Thalidomide | CRBN | ~250 nM (Kd) | Not Specified |
| Pomalidomide | CRBN | ~157 nM (Kd) | Not Specified |
| Lenalidomide | CRBN | ~178 nM (Kd) | Not Specified |
| VH032 | VHL | 185 nM (Kd) | Not Specified |
Experimental Protocols for Validation
Several robust biophysical and biochemical assays can be employed to definitively measure the binding (or lack thereof) of this compound to E3 ligases.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures real-time binding interactions between molecules.
Principle: An E3 ligase is immobilized on a sensor chip. A solution containing this compound is then flowed over the chip. If binding occurs, the change in mass on the sensor surface will alter the refractive index, which is detected as a response.
Methodology:
-
Immobilization: Covalently attach recombinant human E3 ligase (e.g., CRBN or VHL) to a sensor chip.
-
Binding Analysis: Inject serial dilutions of this compound over the sensor surface and a reference surface.
-
Data Analysis: Subtract the reference channel signal from the active channel signal. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants.
Fluorescence Polarization (FP) Assay
FP is a solution-based technique that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.
Principle: A fluorescently labeled tracer molecule that is known to bind to the E3 ligase is used. In its unbound state, the small tracer tumbles rapidly, resulting in low fluorescence polarization. When bound to the larger E3 ligase, its tumbling slows, and polarization increases. A competitor compound that also binds to the E3 ligase will displace the tracer, causing a decrease in polarization.
Methodology:
-
Reagent Preparation: Prepare solutions of the E3 ligase, a fluorescently labeled tracer (e.g., a fluorescent derivative of thalidomide for CRBN), and this compound.
-
Assay Setup: In a microplate, add the E3 ligase and the fluorescent tracer to wells containing serial dilutions of this compound.
-
Measurement: After incubation, measure the fluorescence polarization of each well.
-
Data Analysis: Plot the change in polarization against the concentration of this compound to determine the IC50 value.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
HTRF is a proximity-based assay that measures the interaction between two molecules labeled with a donor and an acceptor fluorophore.
Principle: A competitive binding assay is established where this compound competes with a fluorescently labeled tracer for binding to a tagged E3 ligase. The E3 ligase is labeled with a donor fluorophore (e.g., via an antibody against a tag), and the tracer is labeled with an acceptor. When the tracer binds to the E3 ligase, the donor and acceptor are in close proximity, resulting in a FRET signal. A competing compound will disrupt this interaction and reduce the FRET signal.
Methodology:
-
Reagent Preparation: Prepare solutions of the tagged E3 ligase (e.g., GST- or His-tagged), a FRET donor-labeled antibody against the tag, an acceptor-labeled tracer, and this compound.
-
Assay Setup: In a microplate, add the tagged E3 ligase, the donor-labeled antibody, the acceptor-labeled tracer, and serial dilutions of this compound.
-
Measurement: After incubation, measure the time-resolved fluorescence at the donor and acceptor emission wavelengths.
-
Data Analysis: Calculate the HTRF ratio and plot it against the concentration of this compound to determine the IC50 value.
Conclusion
The validation of a PROTAC's mechanism of action is critically dependent on the use of appropriate negative controls. This compound, as the active control for the Mpro-targeting PROTAC HP211206, is designed to lack E3 ligase binding. The experimental protocols outlined in this guide provide a robust framework for quantitatively confirming this intended inaction. By demonstrating a lack of significant binding to E3 ligases in comparison to established ligands, researchers can confidently attribute the degradation activity of the parent PROTAC to its specific recruitment of the ubiquitin-proteasome system, thereby ensuring the integrity and validity of their targeted protein degradation studies.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of Boc-N-methyl-L-alanine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like Boc-N-methyl-L-alanine is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of Boc-N-methyl-L-alanine, ensuring compliance with safety regulations and fostering a secure research environment. The following procedures are based on established safety data sheets for Boc-N-methyl-L-alanine and general laboratory chemical waste guidelines.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to handle Boc-N-methyl-L-alanine with the appropriate personal protective equipment (PPE). This compound is classified as hazardous, known to cause skin and serious eye irritation.
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.
-
Skin Protection: Use impervious, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If handling the compound as a powder and dust generation is likely, use a NIOSH-approved respirator with a particulate filter.
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the chemical.
Quantitative Data Summary
The following table summarizes the key quantitative data for Boc-N-methyl-L-alanine.
| Property | Value |
| Molecular Formula | C₉H₁₇NO₄ |
| Molecular Weight | 203.24 g/mol [1] |
| Melting Point | 88-94 °C[2][3] |
| Appearance | White to off-white powder or crystals[2][4] |
| Optical Rotation | [α]20/D -30±1°, c = 1% in ethanol |
| Purity | ≥98%[3][4] |
Experimental Protocol for Waste Collection and Disposal
The primary and recommended method for the disposal of Boc-N-methyl-L-alanine is through a licensed professional waste disposal service. Do not dispose of this chemical down the drain or in regular trash.
1. Waste Identification and Segregation:
- Identify the waste as "Hazardous Chemical Waste."
- Segregate Boc-N-methyl-L-alanine waste from other waste streams to prevent accidental mixing of incompatible materials.[5] Store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[5]
2. Containerization:
- Place all waste Boc-N-methyl-L-alanine, whether in solid form or dissolved in a solvent, into a designated and compatible waste container.[6] Plastic containers are often preferred.[6]
- The container must be in good condition, with no leaks or cracks, and have a secure screw-on cap.[7]
- Do not overfill the container; leave at least one inch of headspace to allow for expansion.[5]
- Keep the waste container closed except when adding waste.[6][7]
3. Labeling:
- Clearly label the waste container with the words "Hazardous Waste."[5][7]
- The label must include the full chemical name: "Boc-N-methyl-L-alanine" or "(2S)-2-(((tert-butoxy)carbonyl)(methyl)amino)propanoic acid." Avoid using abbreviations or chemical formulas.[7]
- Indicate the approximate quantity of the waste material and list any solvents used.
- Specify the associated hazards (e.g., "Irritant," "Skin Irritant," "Eye Irritant").[5]
- Note the accumulation start date on the label.[8]
4. Storage:
- Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area, often referred to as a Satellite Accumulation Area (SAA).[5][6]
- The storage area should be at or near the point of waste generation.[6]
- Ensure the storage area has secondary containment to capture any potential leaks.[7]
5. Arranging for Disposal:
- Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.[6]
- Follow all institutional and local regulations for waste pickup and documentation.
6. Spill Cleanup:
- In case of a spill, alert personnel in the area.
- Wearing appropriate PPE, sweep up the solid material and place it into the labeled hazardous waste container.
- For liquid spills, use an inert absorbent material to contain and collect the waste.
- Dispose of all contaminated cleanup materials (e.g., absorbent pads, gloves, wipes) in the same hazardous waste container.
Disposal Workflow Diagram
Caption: Boc-Ala(Me)-OH Disposal Workflow
References
- 1. (2S)-2-(((tert-butoxy)carbonyl)(methyl)amino)propanoic acid | C9H17NO4 | CID 7009590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. N-(tert-Butoxycarbonyl)-N-methyl-L-alanine 16948-16-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for Handling Boc-Ala(Me)-H117
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Boc-Ala(Me)-H117. The following procedures are designed to ensure safe handling, use, and disposal of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specification and Use |
| Eye Protection | Safety Goggles | Chemical splash goggles are required to protect against dust particles and potential splashes.[2] |
| Hand Protection | Nitrile Gloves | Disposable nitrile gloves should be worn to prevent skin contact.[2][3] Always inspect gloves for integrity before use and wash hands after removal.[4] |
| Body Protection | Laboratory Coat | A long-sleeved lab coat is necessary to protect skin and clothing from contamination.[2][5] |
| Respiratory | N95 Respirator | Use a NIOSH-approved N95 respirator or higher, particularly when handling the powder outside of a certified chemical fume hood, to avoid inhalation of dust. |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is critical to minimize exposure and ensure the integrity of the experiment.
Diagram 1: Experimental Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
Experimental Protocol:
-
Preparation:
-
Put on all required PPE as specified in Table 1.
-
Ensure a certified chemical fume hood is operational.
-
Carefully weigh the required amount of this compound, avoiding the creation of dust.
-
-
Handling and Use:
-
Perform all manipulations, including dissolution and addition to reaction mixtures, within the chemical fume hood.
-
-
Cleanup and Disposal:
-
Wipe down all surfaces with an appropriate solvent to decontaminate the work area.
-
Dispose of all contaminated materials, including gloves, weigh boats, and empty containers, in a designated hazardous waste container.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Disposal Plan
Proper disposal of this compound and associated contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Diagram 2: Waste Disposal Logical Flow
Caption: Disposal plan for this compound waste.
Disposal Protocol:
-
Segregation:
-
Do not mix waste with other chemical waste streams unless compatibility is confirmed.
-
Collect all solid waste, such as contaminated gloves, wipes, and plasticware, in a clearly labeled, sealed container for solid chemical waste.
-
Collect any unused solutions or reaction mixtures containing this compound in a separate, clearly labeled container for liquid chemical waste.
-
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
-
Disposal:
-
All waste must be disposed of through your institution's environmental health and safety office or a licensed chemical waste disposal contractor. Do not pour down the drain or dispose of in regular trash.
-
References
- 1. fishersci.com [fishersci.com]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
